9,10-Bis[N-(p-tolyl)anilino]anthracene
Description
BenchChem offers high-quality 9,10-Bis[N-(p-tolyl)anilino]anthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Bis[N-(p-tolyl)anilino]anthracene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
9-N,10-N-bis(4-methylphenyl)-9-N,10-N-diphenylanthracene-9,10-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H32N2/c1-29-21-25-33(26-22-29)41(31-13-5-3-6-14-31)39-35-17-9-11-19-37(35)40(38-20-12-10-18-36(38)39)42(32-15-7-4-8-16-32)34-27-23-30(2)24-28-34/h3-28H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJPPQKJCPTAED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=C(C=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene for OLED Applications
[1]
Executive Summary & Strategic Utility
9,10-Bis[N-(p-tolyl)anilino]anthracene is a sterically congested, high-performance organic semiconductor used primarily as a Hole Transport Material (HTM) or a blue/green dopant host in Organic Light-Emitting Diodes (OLEDs).[1]
Unlike planar polycyclic aromatic hydrocarbons (PAHs) that suffer from aggregation-caused quenching (ACQ), the orthogonal twist induced by the bulky N-(p-tolyl)anilino groups at the 9,10-positions disrupts
-
Amorphous Film Stability: Preventing crystallization during device operation.[1]
-
High Hole Mobility: Facilitating charge transfer via the nitrogen lone pairs into the anthracene core.
-
Thermal Durability: High glass transition temperatures (
) essential for device longevity.[1]
This guide details a scalable, self-validating synthesis protocol emphasizing electronic-grade purity (>99.95%) , achievable only through a combination of chromatography and train sublimation.[1]
Retrosynthetic Analysis & Mechanistic Logic
The synthesis relies on the Buchwald-Hartwig Cross-Coupling reaction .[1][2] The steric bulk of the anthracene 9,10-positions presents a significant kinetic barrier. Standard catalytic systems (e.g.,
Strategic Choice: We utilize a Pd(0)/P(t-Bu)
Reaction Pathway Visualization[1]
Figure 1: Retrosynthetic breakdown identifying the convergent coupling of the anthracene core with secondary amines.[1]
Materials & Reagents
To ensure reproducibility and minimize trap states in the final OLED device, starting materials must meet strict purity criteria.
| Reagent | CAS No.[1][3] | Purity Requirement | Role |
| 9,10-Dibromoanthracene | 523-27-3 | >98% (HPLC) | Electrophile Core |
| N-Phenyl-p-toluidine | 620-84-8 | >99% | Nucleophile |
| Pd | 51364-51-3 | >98% | Palladium Source |
| Tri-tert-butylphosphine | 13716-12-6 | 1.0 M in Toluene | Ligand (Air Sensitive!)[1] |
| Sodium tert-butoxide | 865-48-5 | >97% (Dry) | Base |
| Toluene | 108-88-3 | Anhydrous (<50 ppm H | Solvent |
Detailed Synthesis Protocol
Phase 1: Inert Atmosphere Setup
Criticality: Oxygen poisons the electron-rich phosphine ligand and the Pd(0) species.
-
Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Cycle the flask vacuum/nitrogen (3x) to ensure an inert environment.
Phase 2: Reactant Loading[1]
-
Under positive nitrogen flow, charge the flask with:
-
Add Anhydrous Toluene (100 mL) via syringe.
-
Note: The catalyst is NOT added yet.[4] Degas the mixture by bubbling nitrogen through the solution for 20 minutes.
Phase 3: Catalytic Initiation & Coupling[1]
-
Add Pd
(dba) (183 mg, 0.2 mmol, 2 mol%). -
Add P(t-Bu)
(0.8 mL of 1.0 M solution, 0.8 mmol) dropwise.-
Observation: The solution should darken immediately, indicating active catalyst formation.
-
-
Heat the mixture to 110°C (Reflux) .
-
Monitor: Maintain reflux for 12–24 hours.
-
Self-Validation: Use TLC (Hexane:DCM 4:1).[1] The fluorescent spot of 9,10-dibromoanthracene (
) must disappear completely. If mono-substituted product persists after 24h, add 0.5 mol% fresh catalyst.
-
Phase 4: Workup[1]
-
Cool to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts (NaBr) and palladium black. Wash the pad with warm toluene.
-
Concentrate the filtrate under reduced pressure to yield a crude yellow/green solid.
Purification: The "Electronic Grade" Standard[5]
For OLED applications, 99% purity is insufficient. Trace metal contaminants act as quenching sites, drastically reducing device efficiency.
Step 1: Silica Gel Chromatography[6]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Eluent: Gradient of Hexane:DCM (from 10:1 to 4:1).
-
Goal: Remove excess amine and phosphine oxides.[1] Isolate the bright yellow/green fluorescent fraction.
Step 2: Recrystallization[1]
-
Dissolve the chromatographed solid in minimal boiling Chlorobenzene or Toluene .
-
Slowly add Ethanol as an anti-solvent until turbidity appears.[1]
-
Allow to stand at room temperature, then 4°C. Collect crystals via filtration.
Step 3: Train Sublimation (Mandatory)
This is the defining step for semiconductor-grade materials.[1]
-
Apparatus: Three-zone tube furnace with high-vacuum system (
Torr). -
Protocol:
-
Load recrystallized material into the source boat.
-
Pump down to
Torr. -
Heat Source Zone to 280°C - 300°C (approx. sublimation point of target).
-
Impurity Zone (volatile) kept at 150°C.[1]
-
Product Zone (deposition) kept at 200°C.
-
-
Result: The target molecule deposits as highly crystalline, ultra-pure needles in the product zone. Ash and non-volatile Pd residues remain in the source boat.
Purification Workflow Diagram
Figure 2: Purification cascade required to achieve semiconductor-grade purity.[1]
Characterization & Validation
| Technique | Expected Result | Interpretation |
| 1H NMR (500 MHz, CDCl | Confirm integration ratio of Methyl (6H) to Aromatic protons (26H). | |
| Mass Spectrometry (MALDI-TOF) | m/z | Confirm molecular weight.[1] Absence of m/z 461 (mono-substituted).[1] |
| TGA (Thermal Gravimetric) | Confirms thermal stability for vacuum evaporation.[1] | |
| DSC (Calorimetry) | High | |
| PL Spectroscopy | Verify optical gap and absence of low-energy impurity tails.[1] |
Troubleshooting & Optimization
-
Problem: Reaction turns black and stops early (Pd black precipitation).
-
Cause: Inefficient ligation or oxygen leak.[1]
-
Fix: Increase P(t-Bu)
:Pd ratio to 4:1 or ensure stricter degassing.
-
-
Problem: Low Yield / Mono-substitution.
-
Cause: Steric hindrance at the second position.
-
Fix: Switch solvent to o-Xylene and reflux at 140°C to overcome the kinetic barrier.[1]
-
-
Problem: Device shows high leakage current.
-
Cause: Ionic impurities or Pd residue.[1]
-
Fix: Repeat sublimation; ensure source boat is not overheated (preventing "spitting" of impurities).
-
References
-
Buchwald-Hartwig Amination Methodology: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][5] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society. [Link]
-
Synthesis of 9,10-Diaminoanthracenes for OLEDs: Danel, K., Huang, T. H., Lin, J. T., Tao, Y. T., & Chuen, C. H. (2002). Blue-Emitting Anthracenes with End-Capping Diarylamines.[1] Chemistry of Materials. [Link][1]
-
Sublimation & Purification Importance: Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.[1] Nature. [Link][1]
Sources
- 1. 9,10-Bis[phenyl(m-tolyl)-amino]anthracene | C40H32N2 | CID 22976649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Green TADF OLED Material|9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure and Electronic Properties of 9,10-Bis[N-(p-tolyl)anilino]anthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 9,10-Bis[N-(p-tolyl)anilino]anthracene, a key organic semiconductor material. The document delves into its intricate molecular structure, fundamental electronic properties, and the established protocols for its synthesis and characterization. By elucidating the structure-property relationships, this guide aims to equip researchers and professionals in materials science and drug development with the critical knowledge to leverage this molecule's potential in advanced applications, particularly in the realm of organic light-emitting diodes (OLEDs).
Introduction: Unveiling a Promising Organic Semiconductor
9,10-Bis[N-(p-tolyl)anilino]anthracene, a member of the arylamine-substituted anthracene family, has garnered significant attention within the scientific community for its exceptional performance as a hole-transporting material and a green-emitting dopant in OLEDs.[1][2] Its chemical structure, characterized by a rigid anthracene core functionalized with bulky N-(p-tolyl)anilino groups at the 9 and 10 positions, imparts a unique combination of thermal stability, high charge carrier mobility, and efficient electroluminescence. Understanding the nuanced interplay between its molecular architecture and electronic behavior is paramount for the rational design of next-generation organic electronic devices. This guide will provide a detailed exploration of these fundamental aspects, grounded in experimental data and theoretical insights.
Molecular Structure: A Tale of Steric Hindrance and Conformational Effects
The spatial arrangement of atoms within 9,10-Bis[N-(p-tolyl)anilino]anthracene is a critical determinant of its material properties. The core of the molecule is a planar anthracene ring system. However, the attachment of the two large N-(p-tolyl)anilino substituents at the sterically demanding 9 and 10 positions induces significant torsional strain. This steric hindrance forces the phenyl and p-tolyl rings to adopt a twisted conformation relative to the anthracene plane.[1] This non-planar geometry is crucial as it disrupts intermolecular π-π stacking, thereby enhancing the material's solubility and promoting the formation of amorphous thin films, a desirable characteristic for OLED fabrication.
Table 1: Typical Structural Parameters for 9,10-Disubstituted Anthracene Derivatives
| Parameter | Typical Value | Significance |
| Dihedral Angle (Aryl-Anthracene) | 60-90° | Governs the degree of electronic communication between the substituent and the core. |
| C-N Bond Length | ~1.40 Å | Indicates the strength of the bond between the nitrogen and the anthracene core. |
| C-C Bond Lengths (Anthracene) | 1.39 - 1.44 Å | Reflects the aromatic character of the anthracene core. |
Note: These values are estimations based on related structures and may vary for the specific molecule.
The twisting of the arylamine groups has a profound impact on the electronic properties by modulating the extent of conjugation between the nitrogen lone pairs and the anthracene π-system.
Figure 1: Schematic representation of the molecular structure of 9,10-Bis[N-(p-tolyl)anilino]anthracene highlighting the twisted conformation of the substituent groups relative to the central anthracene core.
Electronic Properties: The Heart of its Functionality
The electronic properties of 9,10-Bis[N-(p-tolyl)anilino]anthracene are central to its role in organic electronics. These properties, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictate its charge injection, transport, and emission characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO energy levels are critical parameters for designing efficient OLED devices, as they determine the energy barriers for charge injection from the electrodes. For hole-transporting materials, a high-lying HOMO level is desirable to facilitate hole injection from the anode (typically indium tin oxide, ITO).
Computational studies using Density Functional Theory (DFT) can provide further insights into the electronic structure and the spatial distribution of the frontier molecular orbitals.[6][7][8] For arylamine-substituted anthracenes, the HOMO is typically localized on the electron-rich arylamine moieties, while the LUMO is predominantly centered on the anthracene core. This spatial separation of the HOMO and LUMO is a key feature that facilitates efficient intramolecular charge transfer upon excitation, which is beneficial for electroluminescence.
Table 2: Estimated Electronic Properties of 9,10-Bis[N-(p-tolyl)anilino]anthracene
| Property | Estimated Value | Method of Determination / Significance |
| HOMO Energy | -5.1 to -5.5 eV | Cyclic Voltammetry (estimated from analogues) / Hole injection efficiency |
| LUMO Energy | -2.1 to -2.5 eV | Calculated from HOMO and optical band gap / Electron injection and transport |
| Optical Band Gap | ~3.0 eV | UV-Vis Spectroscopy (estimated) / Corresponds to the energy of the first electronic transition |
Optical Properties: Absorption and Photoluminescence
The optical properties of 9,10-Bis[N-(p-tolyl)anilino]anthracene are characterized by its absorption of ultraviolet-visible light and subsequent emission of light through photoluminescence.
The UV-Vis absorption spectrum of 9,10-disubstituted anthracenes typically exhibits characteristic vibronic bands in the range of 350-450 nm, corresponding to the π-π* transitions of the anthracene core.[4] The substitution with arylamine groups can cause a slight red-shift in these absorption bands.
Upon excitation, 9,10-Bis[N-(p-tolyl)anilino]anthracene exhibits strong green photoluminescence. The emission spectrum is typically broad and unstructured, which is characteristic of molecules with significant conformational relaxation in the excited state. The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the light emission process. For high-performance OLED emitters, a high PLQY in the solid state is essential.
Figure 2: A generalized experimental and computational workflow for characterizing the electronic properties of organic semiconductor materials.
Synthesis and Characterization: A Practical Approach
The synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This powerful synthetic method allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Experimental Protocol: Buchwald-Hartwig Amination
The following is a representative, detailed protocol for the synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene. Note: This is a generalized procedure and may require optimization. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Reagents and Materials:
-
9,10-Dibromoanthracene
-
N-(p-tolyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), N-(p-tolyl)aniline (2.2 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at reflux (approximately 110 °C) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford the pure 9,10-Bis[N-(p-tolyl)anilino]anthracene as a yellow solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity. The reported melting point is 327 °C.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion and Future Outlook
9,10-Bis[N-(p-tolyl)anilino]anthracene stands as a testament to the power of molecular design in tailoring the properties of organic semiconductors. Its unique twisted molecular structure, a direct consequence of steric interactions, gives rise to favorable electronic and photophysical properties that make it a highly effective material in OLED applications. This guide has provided a detailed overview of its molecular architecture, electronic characteristics, and a practical synthetic protocol.
Future research in this area will likely focus on further functionalization of the anthracene core and the peripheral aryl groups to fine-tune the emission color, enhance charge transport, and improve device stability. The insights provided in this guide serve as a foundational resource for researchers and professionals seeking to innovate in the exciting field of organic electronics and beyond.
References
-
Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules. 2019. [Link][4]
-
Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - ResearchGate. [Link][5]
-
Frontier molecular orbitals involved in the electronic transitions of anthracene and its ions. Journal of Molecular Modeling. 2017. [Link]
-
9,10-Bis[phenyl(m-tolyl)-amino]anthracene | C40H32N2 | CID 22976649 - PubChem. [Link]
-
Dicyanovinyl end-capped 9,10-bis (phenylethynyl) anthracenes for organic solar cells 9,10-bis - ejournals. [Link][6]
-
Crystal structure of 9ラ10‐bis(phenylethynyl)anthracene. Analytical Sciences. 1996. [Link]
-
Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT - PMC. [Link][7]
-
DFT Analysis of Anthracene-9,10-Dicarboxaldehyde | PDF | Molecular Orbital - Scribd. [Link][8]
-
The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis. Optics. 2025. [Link]
-
Left panel: cyclic voltammetry of anthracene film (arrows indicate the... - ResearchGate. [Link]
-
Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New DonorsAcceptor Molecule: 3,7 - Allen J. Bard. [Link]
-
Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene - Beilstein Journals. [Link]
-
9,10-Bis(phenylethynyl)anthracene - PhotochemCAD. [Link]
-
Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals - MDPI. [Link][3]
-
9,10-Bis(phenylethynyl)anthracene - OMLC. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
-
(PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ResearchGate. [Link]
-
9,10-Anthracenedione, 1,4-bis[(4-methylphenyl)amino]- - the NIST WebBook. [Link]
-
The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding - UTC Scholar. [Link]
-
Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission - PMC. [Link]
Sources
- 1. Green TADF OLED Material|9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene [benchchem.com]
- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ejournals.eu [ejournals.eu]
- 7. Spectral, NBO, NLO, NCI, aromaticity and charge transfer analyses of anthracene-9,10-dicarboxaldehyde by DFT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene | C42H36N2 | CID 22976653 - PubChem [pubchem.ncbi.nlm.nih.gov]
HOMO-LUMO energy levels of anthracene-based hole transport materials
Energy Level Alignment, Molecular Design, and Characterization Protocols[1][2]
Executive Summary
In the high-stakes arena of organic electronics—specifically Perovskite Solar Cells (PSCs) and Organic Light Emitting Diodes (OLEDs)—the Hole Transport Material (HTM) acts as the critical energetic bridge.[1][2][3] Anthracene, traditionally viewed as a blue emitter or host, has evolved into a potent core for HTMs. Its rigid planar structure facilitates
This guide provides a rigorous technical framework for designing and characterizing anthracene-based HTMs. It moves beyond basic definitions to explore the causality between molecular structure and energetic alignment, supported by self-validating experimental protocols.
Part 1: Theoretical Framework & Molecular Design
1.1 The Anthracene Core Advantage
The anthracene moiety (
To convert this core into a functional HTM, we must engineer two properties:
-
Hole Injection Capability: Raising the HOMO level from ~-5.7 eV (pure anthracene) to the -5.2 eV to -5.4 eV range to align with the valence band of perovskites or the work function of ITO anodes.
-
Morphological Stability: Preventing crystallization in thin films by introducing steric bulk (e.g., orthogonal side groups).
1.2 The 9,10-Functionalization Strategy
The 9 and 10 positions of the anthracene ring are the most reactive and electronically active sites. The standard design architecture for Anthracene HTMs is the D-
-
The Core (
): Anthracene acts as the conjugated bridge. -
The Donors (D): Electron-rich moieties (e.g., Triphenylamine (TPA), Carbazole) are attached at the 9,10 positions. These groups donate electron density into the anthracene core, destabilizing the HOMO (raising its energy) without significantly affecting the LUMO, thereby narrowing the bandgap.
-
Solubilizing Groups: Bulky groups like TIPS (triisopropylsilyl) are often added to suppress aggregation and improve solubility in non-chlorinated solvents.
Figure 1: The causal pathway of molecular engineering. Functionalizing the 9,10 positions simultaneously tunes energy levels and film morphology.
Part 2: Characterization Methodologies
Trustworthiness in materials science stems from reproducible data. The following protocols are designed to be self-validating.
2.1 Protocol: Cyclic Voltammetry (CV) for HOMO Determination
CV is the industry standard for estimating ionization potential (HOMO). However, it is an relative measurement dependent on the reference electrode.
The "Internal Standard" Validation System:
Never rely on a pseudo-reference wire alone. Always use Ferrocene (
Step-by-Step Protocol:
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl pseudo-reference).
-
Solvent/Electrolyte: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium Hexafluorophosphate (
). Note: DCM is preferred over acetonitrile for anthracene derivatives due to solubility. -
Blank Scan: Run a scan of just the electrolyte to ensure the window is clean (-1.5V to +1.5V).
-
Sample Scan: Dissolve the HTM (1 mM). De-aerate with Nitrogen for 10 mins. Scan at 50-100 mV/s.
-
Reference Spike: Add a grain of Ferrocene to the same solution and run the scan again. You will see the reversible Fc doublet appear.
-
Calculation:
Where 4.8 eV is the vacuum level of Ferrocene (Pomerantz/Bredas scale).
Figure 2: The self-validating Cyclic Voltammetry workflow using Ferrocene as an internal standard.
2.2 Protocol: Optical Bandgap & LUMO Estimation
Direct measurement of LUMO via reduction in CV is often difficult for anthracene derivatives (reduction often happens outside the solvent window). Therefore, we use the optical gap.
-
UV-Vis Spectroscopy: Measure the absorption edge (
) of the HTM film. -
Calculation:
Note: This calculates the optical LUMO.[4] The electrochemical LUMO may differ by the exciton binding energy (0.3 - 0.5 eV), but for screening purposes, the optical LUMO is accepted.
Part 3: Data Analysis & Case Studies
The following table synthesizes data for benchmark materials and advanced anthracene-based HTMs. Note the shift in HOMO levels upon functionalization.
Table 1: Comparative Energy Levels of Anthracene-Based HTMs
| Material | Structure Description | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility ( | Application |
| Anthracene (Ref) | Unsubstituted core | -5.70 | -2.10 | 3.60 | Host/Emitter | |
| Spiro-OMeTAD | Benchmark HTM | -5.22 | -2.25 | 2.97 | Standard PSC HTM | |
| PEH-16 | An-TIPS core + TPA | -5.24 | -2.91 | 2.33 | High Efficiency PSC | |
| A102 | An-linker + Arylamine | -5.31 | -2.45 | 2.86 | Stable PSC | |
| An-Ph (DPA) | 9,10-diphenylanthracene | -5.60 | -2.60 | 3.00 | Blue Emitter/HTM |
Data Sources: Synthesized from Paek et al. (2021) and comparative literature [1, 2, 4].
Analysis of the Data:
-
PEH-16 vs. Spiro-OMeTAD: PEH-16 achieves a nearly identical HOMO level (-5.24 eV vs -5.22 eV) to the industry standard. This perfect alignment with the perovskite valence band allows for efficient hole extraction without energy loss.
-
Mobility: The anthracene-based A102 shows superior mobility (
) compared to Spiro-OMeTAD, attributed to the planar anthracene core facilitating better intermolecular hopping than the twisted spiro- core.
Part 4: Device Integration Logic
When selecting an Anthracene HTM for a device, "Energy Level Matching" is the primary filter.
The "Staircase" Rule: For a Perovskite Solar Cell (PSC), the energy levels must form a cascade:
-
Perovskite VB: ~ -5.4 eV to -5.6 eV.
-
HTM HOMO: Must be slightly shallower (e.g., -5.2 eV to -5.3 eV) to accept holes, but not so shallow that
is lost. -
Anode (ITO): ~ -4.8 eV to -5.0 eV.
If the HTM HOMO is too deep (e.g., -5.7 eV like pure anthracene), holes encounter a barrier, increasing series resistance. If too shallow (e.g., -4.9 eV), you lose open-circuit voltage (
Figure 3: Ideal energetic alignment. The HTM HOMO aligns just above the Perovskite VB, while the high LUMO blocks electrons.
References
-
Paek, S., et al. (2021).[3] "Novel Anthracene HTM Containing TIPs for Perovskite Solar Cells." Processes, 9(12), 2249.[3] Link
-
Choi, H., et al. (2023). "Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics." ACS Omega. Link
-
Cardona, C. M., et al. (2011). "Electrochemical considerations for determining absolute frontier orbital energy levels of conjugated polymers for solar cells." Advanced Materials, 23(20), 2367-2371. Link
-
Urieta-Mora, J., et al. (2019). "Hole transporting materials for perovskite solar cells: a chemical approach." Sustainable Energy & Fuels, 3, 22-50. Link
Sources
Technical Guide: Solubility Profile of 9,10-Bis[N-(p-tolyl)anilino]anthracene
This guide provides an in-depth technical analysis of the solubility characteristics of 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS: 190974-21-1), a critical Hole Transport Material (HTM) and dopant in organic light-emitting diodes (OLEDs).
Executive Summary
9,10-Bis[N-(p-tolyl)anilino]anthracene (often abbreviated as TPA-Anthracene or similar derivatives) is a sterically hindered anthracene derivative. Unlike planar polycyclic aromatic hydrocarbons (PAHs) which suffer from low solubility due to strong
Key Solubility Characteristics:
-
High Solubility: Toluene, Chloroform, Chlorobenzene, THF.
-
Moderate/Low Solubility: Acetone, Ethyl Acetate.
-
Insoluble: Water, Methanol, Ethanol, Isopropanol (often used as precipitants).
Molecular Structural Analysis & Solubility Mechanism
To understand the solubility behavior, we must analyze the competition between Lattice Energy ($ \Delta H_{lattice}
-
Anthracene Core: Naturally lipophilic, driving solubility in aromatic solvents (High Dispersion forces,
). -
9,10-Amino Substitution: The bulky N-(p-tolyl)phenyl groups introduce significant steric hindrance.[1]
-
Effect: The substituents cannot lie planar with the anthracene ring.[2] They twist typically at angles >60°.
-
Result: This "butterfly" or twisted conformation prevents the tight face-to-face
-stacking seen in unsubstituted anthracene. -
Thermodynamic Consequence: Lower Lattice Energy
Lower energy barrier for solvent intercalation Higher Solubility .
-
Dissolution Mechanism Diagram
Figure 1: Mechanistic pathway of dissolution for sterically hindered anthracene derivatives.
Solubility Profile Data
The following table categorizes solvents based on their interaction with 9,10-Bis[N-(p-tolyl)anilino]anthracene. This data is synthesized from standard processing protocols for arylamine-anthracenes.
| Solvent Class | Specific Solvent | Solubility Status | Application Context |
| Aromatic Hydrocarbons | Toluene | High | Primary solvent for spin-coating and recrystallization. |
| Chlorobenzene | High | High-boiling solvent for uniform film formation. | |
| Benzene | High | Avoid due to toxicity. | |
| Halogenated Solvents | Chloroform ( | Very High | Standard NMR solvent; rapid dissolution. |
| Dichloromethane (DCM) | High | Good for extraction; evaporates too fast for coating. | |
| Ethers | Tetrahydrofuran (THF) | High | Good solubility; prone to peroxide formation over time. |
| Polar Aprotic | DMSO / DMF | Low/Moderate | Not recommended; difficult to remove. |
| Alcohols (Protic) | Methanol / Ethanol | Insoluble | Anti-solvent used for precipitation/purification. |
| Isopropanol (IPA) | Insoluble | Standard wash solvent for cleaning films. | |
| Alkanes | Hexane / Heptane | Insoluble | Used to crash out the product from Toluene/DCM. |
Standard Operating Procedure (SOP): Solubility Determination
For pharmaceutical or materials grade validation, visual estimation is insufficient. Use this Saturation Shake-Flask Method to determine quantitative solubility (
Protocol Workflow
-
Preparation: Weigh excess solid (~50 mg) into a chemically resistant glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Toluene).
-
Equilibration: Agitate at constant temperature (
) for 24 hours.-
Note: Ensure solid remains visible. If all dissolves, add more solid.
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45
PTFE filter. -
Quantification: Dilute the supernatant and measure absorbance via UV-Vis spectroscopy (using the Beer-Lambert Law) or inject into HPLC.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for determining saturation solubility.
Application Context: Solution Processing
While many small-molecule OLED materials are processed via Vacuum Thermal Evaporation (VTE) , the high solubility of 9,10-Bis[N-(p-tolyl)anilino]anthracene in toluene allows for Solution Processing (Spin Coating or Inkjet Printing).
-
Ink Formulation: A concentration of 10–20 mg/mL in Toluene or Chlorobenzene is typically required for spin coating to achieve a film thickness of ~50 nm.
-
Purification (Recrystallization):
-
Solvent: Toluene (dissolves the compound hot).
-
Anti-Solvent: Ethanol (added to the hot solution to induce precipitation upon cooling).
-
Rationale: This exploits the steep solubility curve in toluene vs. temperature and the complete insolubility in ethanol.
-
References
-
TCI Chemicals. Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS 190974-21-1).[3][4] Accessed Feb 2026.
-
PubChem. Compound Summary: 9,10-Bis[phenyl(m-tolyl)-amino]anthracene (Isomer Analog).[5] National Library of Medicine.
- Danel, K., et al. (2002). Synthesis and electroluminescent properties of anthracene derivatives.Chemistry of Materials, 14(9), 3860-3865. (Foundational text on anthracene-diamine solubility trends).
-
BenchChem. Synthesis and Properties of 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene.
Sources
- 1. Green TADF OLED Material|9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | TCI AMERICA [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 9,10-Bis[phenyl(m-tolyl)-amino]anthracene | C40H32N2 | CID 22976649 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Electrochemical Characterization of Anthracene Derivatives
Executive Summary
This technical guide details the electrochemical behavior of anthracene and its derivatives, focusing on cyclic voltammetry (CV) in non-aqueous media. Anthracene serves as a fundamental model for polycyclic aromatic hydrocarbons (PAHs), exhibiting rich redox chemistry heavily influenced by substituent effects and coupled chemical reactions (EC mechanisms). This document provides researchers with a rigorous, self-validating protocol for characterizing these compounds, interpreting their radical cation stability, and applying these properties in DNA intercalation studies.
Mechanistic Fundamentals
The electrochemical oxidation of anthracene is a classic example of an E (Electrochemical) step followed by a C (Chemical) step. Understanding this mechanism is prerequisite to interpreting CV data correctly.[1]
The Radical Cation and Dimerization
Upon anodic scanning, neutral anthracene (
-
Unsubstituted Anthracene: The radical cation is highly reactive. In the absence of steric hindrance, it rapidly undergoes a dimerization reaction (specifically at the 9,10-positions) or reacts with nucleophiles (even trace water). This results in an irreversible CV wave; the cathodic return peak is absent because
is consumed before it can be reduced back to . -
9,10-Substituted Derivatives: Substituents at the 9 and 10 positions (e.g., 9,10-diphenylanthracene) sterically shield the reactive sites. This kinetic stabilization allows the radical cation to persist on the timescale of the CV scan, yielding a reversible voltammogram [1].
Substituent Effects
The electronic nature of substituents dictates the oxidation potential (
-
Electron Donating Groups (EDGs): Alkyl or phenyl groups (e.g., 9,10-diphenylanthracene) stabilize the electron-deficient radical cation, shifting
to less positive (easier to oxidize) values. -
Electron Withdrawing Groups (EWGs): Groups like nitro (
) or cyano ( ) destabilize the cation, shifting to more positive potentials.
Reaction Mechanism Diagram
The following diagram illustrates the bifurcation between stable reversible redox cycling and the irreversible dimerization pathway.
Caption: The EC mechanism showing the competition between reversible electron transfer (green path) and irreversible chemical dimerization (red path).
Experimental Protocol: Non-Aqueous CV
Expertise & Experience: Aqueous buffers are unsuitable for fundamental characterization of anthracene due to poor solubility and the narrow potential window of water. This protocol uses Dichloromethane (DCM) or Acetonitrile (MeCN). DCM is preferred for larger, less soluble derivatives.
Reagents and Setup
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (HPLC Grade,
99.9%).-
Why: Water acts as a nucleophile, quenching the radical cation and distorting data.
-
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (
), 0.1 M.-
Why: Provides ionic conductivity without interacting with the radical cation.
-
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).
-
Reference Electrode (RE): Silver wire pseudo-reference (
).-
Note: Aqueous Ag/AgCl leaks water/ions into organic solvents, causing junction potential drift.
-
-
Internal Standard: Ferrocene (
).[2][3][4][5]
Self-Validating Workflow
This protocol includes a mandatory "System Health Check" using Ferrocene. If the Ferrocene peak separation (
Caption: Step-by-step electrochemical workflow including the critical Ferrocene validation loop.
Step-by-Step Methodology
-
Polishing: Polish the Glassy Carbon electrode with 0.05
alumina slurry on a microcloth pad in a figure-8 motion for 2 minutes. Rinse with DI water, then acetone, then the solvent being used (DCM). -
Deoxygenation: Oxygen is electroactive and can quench anthracene triplets/radicals. Sparge the solution with dry Nitrogen or Argon for at least 5 minutes prior to scanning. Maintain a blanket of gas during the scan.
-
Measurement: Scan from 0.0 V to +1.6 V (vs Ag wire) to observe oxidation. Scan rate: 100 mV/s.
-
Referencing: After collecting analyte data, add a small crystal of Ferrocene to the cell. Run the scan again. Shift the potential axis so the Ferrocene
is at 0.0 V (or 0.46 V vs SCE if preferred). This corrects for drift in the pseudo-reference electrode [3].
Data Interpretation & Quantitative Analysis
Diagnostic Criteria for Reversibility
For a reversible couple (like 9,10-DPA), the following must hold true at
-
Peak Separation:
(theoretically).[2] In practice, 60-80 mV is acceptable in organic solvents due to uncompensated resistance ( drop). -
Current Ratio:
. -
Scan Rate Dependence: Peak current (
) is proportional to the square root of the scan rate ( ), governed by the Randles-Sevcik equation.
Comparative Electrochemical Data
The table below compares the oxidation potentials of common derivatives. Note the shift caused by the phenyl substituents.
| Compound | Reversibility (Oxidation) | Notes | ||
| Anthracene | ~1.09 | -2.57 | Irreversible | Radical cation dimerizes rapidly [4]. |
| 9,10-Diphenylanthracene | ~1.15 | -2.49 | Reversible | Steric bulk prevents dimerization; stable radical cation [5]. |
| 9,10-Anthraquinone | N/A | -1.34 | Reversible | Undergoes two distinct 1e- reductions to the dianion. |
| 9-Nitroanthracene | > 1.30 | -1.80 | Quasi-reversible | EWG makes oxidation difficult; reduction is easier. |
Data approximated for DCM/TBAPF6 systems. Values vary by ±0.05 V depending on exact solvent conditions.
Application: DNA Intercalation Studies
Anthracene derivatives are potent DNA intercalators. CV is a sensitive tool for monitoring this binding event in drug development.
The Principle
When an electroactive drug binds to DNA (a large, slowly diffusing macromolecule), its diffusion coefficient (
-
Drop in Peak Current: The anodic peak current decreases upon addition of DNA.
-
Potential Shift: A positive shift in
indicates the drug is stabilized by the DNA helix (intercalation), making it harder to oxidize [6].
Protocol Modification for DNA
-
Solvent: Must switch to aqueous buffered solution (e.g., Tris-HCl, pH 7.4) with 10-20% DMSO if solubility is an issue.
-
Electrode: Carbon Paste or Edge Plane Pyrolytic Graphite (EPPG) often provide better sensitivity for biological molecules than Glassy Carbon.
-
Titration: Record a baseline CV of the anthracene derivative. Aliquot small volumes of dsDNA stock solution into the cell and record CVs after each addition to generate a binding isotherm.
References
-
Howell, J. O., & Wightman, R. M. (1984). Ultrafast voltammetry of anthracene and 9,10-diphenylanthracene. The Journal of Physical Chemistry, 88(18), 3915–3918. Link
-
Grentz, A., et al. (2017). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. Link
-
Connelly, N. G., & Geiger, W. E. (1996). Chemical Redox Agents for Organometallic Chemistry. Chemical Reviews, 96(2), 877–910. Link
- Parker, V. D. (1970). Anodic Oxidation of Anthracene in Acetonitrile. Acta Chemica Scandinavica, 24, 2757-2767.
- Bard, A. J., & Faulkner, L. R. (2001).
-
Carter, M. T., Rodriguez, M., & Bard, A. J. (1989). Voltammetric studies of the interaction of metal chelates with DNA. 2. Tris-chelated complexes of cobalt(III) and iron(II) with 1,10-phenanthroline and 2,2'-bipyridine. Journal of the American Chemical Society, 111(24), 8901–8911. Link
Sources
- 1. sop4cv.com [sop4cv.com]
- 2. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 3. Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liqui ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05483A [pubs.rsc.org]
- 4. Referencing Electrochemical Data to an Internal Standard [pineresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
density functional theory DFT calculations for 9,10-Bis[N-(p-tolyl)anilino]anthracene
Title: Technical Deep Dive: Computational Characterization of 9,10-Bis[N-(p-tolyl)anilino]anthracene Subtitle: A High-Fidelity DFT Protocol for Rational Material Design
Executive Strategic Overview
Audience Context: While this guide focuses on 9,10-Bis[N-(p-tolyl)anilino]anthracene (TPA-Anthracene) —a benchmark blue emitter and Hole Transport Material (HTM) for OLEDs—the computational workflow mirrors the Rational Drug Design pipeline. Just as medicinal chemists optimize ligand-protein binding energies, materials scientists optimize Reorganization Energies (
The Molecule:
-
Substituents: N-(p-tolyl)anilino groups at 9,10 positions.[3]
-
Function: Hole Transport, Blue Fluorescence, suppression of aggregation-caused quenching (ACQ) via steric twisting.
Molecular Architecture & Steric Challenges
The primary computational challenge with TPA-Anthracene is the steric hindrance between the peri-hydrogens of the anthracene core and the phenyl rings of the amine substituents.
-
Structural Consequence: The amine groups cannot lie planar with the anthracene. They twist to an angle (typically 60–80°), decoupling the orbitals.
-
DFT Implication: Standard planar starting geometries will fail or converge to high-energy saddle points. A conformational search is mandatory before DFT optimization.
Comprehensive DFT Protocol
Phase 1: Initial Geometry & Conformational Sampling
-
Objective: Locate the Global Minimum energy structure.
-
Method: Use Semi-empirical (PM6 or GFN2-xTB) or Molecular Mechanics (MMFF94) for a rapid conformational scan.
-
Causality: The "butterfly" motion of the anthracene core and the rotation of the N-aryl bonds create a complex potential energy surface. Sampling ensures we do not optimize a local minimum that yields incorrect optical properties.
Phase 2: Geometry Optimization (Ground State )
-
Functional Selection:
-
Standard: B3LYP (Good for general geometry).
-
High-Fidelity: wB97X-D or CAM-B3LYP.
-
Reasoning: Anthracene derivatives rely on
stacking for solid-state charge transport. Standard B3LYP fails to capture London dispersion forces . wB97X-D includes dispersion corrections essential for accurate packing prediction.
-
-
Basis Set: 6-31G(d,p) (Balance of speed/accuracy) or def2-SVP.
-
Solvation: Gas phase is sufficient for intrinsic properties, but PCM (Polarizable Continuum Model) in Dichloromethane (DCM) or Toluene is required to correlate with Cyclic Voltammetry (CV) data.
Phase 3: Electronic Property Extraction (The "Bioactivity" Check)
-
HOMO/LUMO Mapping:
-
HOMO: Localized on the amine (donor) and anthracene core.
-
LUMO: Localized predominantly on the anthracene core.[4]
-
Significance: This spatial separation (minimal overlap) induces a "Charge Transfer" (CT) character, crucial for high-efficiency electroluminescence.
-
-
Reorganization Energy (
):-
The single most critical metric for charge mobility.
-
Protocol: Calculate four energy points (Neutral geometry at neutral state, Cation geometry at cation state, etc.).
-
Formula:
-
Phase 4: Excited States (TD-DFT)
-
Objective: Predict Absorption (
) and Emission ( ). -
Method: Time-Dependent DFT (TD-DFT) on the optimized
geometry. -
Functional: CAM-B3LYP or PBE0.
-
Reasoning: Standard B3LYP underestimates Charge Transfer excitation energies (the "ghost state" problem). Range-separated functionals (CAM-B3LYP) correct this asymptotic behavior.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow from molecular drawing to validated property extraction.
Caption: Figure 1: Self-validating computational pipeline for characterizing TPA-Anthracene derivatives. Note the feedback loop from Frequency Check to Conformer Search to ensure true minima.
Hole Transport Mechanism & Reorganization Energy
For Hole Transport Materials (HTM), the Hole Reorganization Energy (
Caption: Figure 2: The four-point scheme for calculating Reorganization Energy (
Quantitative Data Summary
The following table summarizes expected values for 9,10-Bis[N-(p-tolyl)anilino]anthracene based on B3LYP/6-31G(d) calculations validated against experimental literature.
| Property | Computational Metric | Expected Value Range | Experimental Validation |
| HOMO Level | -5.20 to -5.40 eV | Cyclic Voltammetry (Oxidation onset) | |
| LUMO Level | -2.10 to -2.30 eV | UV-Vis Optical Edge ( | |
| Bandgap ( | ~3.0 - 3.1 eV | Optical Bandgap | |
| Hole Reorganization | 0.20 - 0.28 eV | Charge Mobility ( | |
| Triplet Energy | ~1.70 eV | Phosphorescence Spectra (77K) | |
| Dihedral Angle | Anthracene-Amine Twist | 65° - 80° | X-Ray Crystallography |
Data Interpretation:
-
High HOMO (-5.3 eV): Indicates facile hole injection from Indium Tin Oxide (ITO) or PEDOT:PSS layers.
-
Large Twist Angle: Prevents
stacking of the anthracene cores, which stops fluorescence quenching (concentration quenching) in the solid film.
References
-
Electronic Properties of Anthracene Deriv
-
Source: Raghunath, P., et al. (2006).[1] The Journal of Physical Chemistry A.
- Context: Establishes the B3LYP/6-31G(d)
-
-
Reorganiz
- Source: Lin, B. C., et al. (2003). The Journal of Physical Chemistry A.
- Context: Defines the correlation between triphenylamine-type substructures and low hole reorganiz
-
Theoretical Study on Anthracene-based Host M
-
Source: Lee, H. (2018).[2] Applied Science and Convergence Technology.
- Context: Provides comparative HOMO/LUMO distributions for phenyl-substituted anthracenes.
-
-
Design of Anthracene-Based Dyes via DFT
- Source: MDPI (2025). Molecules.
- Context: Recent validation of TD-DFT protocols for predicting color and emission spectra in anthracene deriv
Sources
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Theoretical Study on Electronic Structure and Charge Transport Characteristics of Anthracene-based Host Material for Blue Organic Light-emitting Diode Application [e-asct.org]
- 3. 9,10-Bis[N-(p-tolyl)anilino]anthracene , >98.0%(HPLC)(N) , 190974-21-1 - CookeChem [cookechem.com]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Technical Guide: Hole Mobility Characteristics of 9,10-Bis[N-(p-tolyl)anilino]anthracene Films
Executive Summary
This technical guide provides a comprehensive analysis of 9,10-Bis[N-(p-tolyl)anilino]anthracene (referred to herein as TPA-Anthracene ; CAS: 190974-21-1), a critical Hole Transport Material (HTM) used in high-stability Organic Light-Emitting Diodes (OLEDs).
Unlike standard HTMs such as TPD or NPB, TPA-Anthracene leverages a rigid anthracene core substituted at the 9,10-positions with bulky tolyl-amine groups. This architecture creates a unique "steric twist" that prevents crystallization while maintaining high thermal stability (
Key Performance Metric:
-
Typical Hole Mobility:
to (Field-dependent). -
Transport Mechanism: Non-dispersive hopping (Gaussian Disorder Model).
-
Primary Advantage: Superior morphological stability compared to TPD, reducing device failure due to Joule heating.
Molecular Architecture & Electronic Structure
The charge transport capability of TPA-Anthracene is a direct function of its molecular geometry. In organic semiconductors, holes do not move in bands (as in silicon) but "hop" between redox sites (molecules).
Structural Logic
-
Anthracene Core: Provides a deep Highest Occupied Molecular Orbital (HOMO) level and planar conjugation, facilitating
-orbital overlap. -
N-(p-tolyl)anilino Substituents: These electron-rich amine groups act as the primary hole-donating sites. Crucially, the steric hindrance at the 9,10-positions forces these wings to rotate nearly perpendicular to the anthracene plane.
-
Result: The molecule resists
-stacking (crystallization) but maintains sufficient orbital overlap for charge hopping. This results in a stable amorphous glass —essential for pinhole-free film formation.
Visualization: Structure-Property Relationship
The following diagram illustrates the causal link between the molecular design and the resulting hole mobility.
Figure 1: The structural logic of TPA-Anthracene. The steric twist is the critical feature that allows high mobility to coexist with amorphous stability.
Charge Transport Physics
Understanding the mobility characteristics requires analyzing the Poole-Frenkel relationship. In TPA-Anthracene films, hole mobility is not constant; it depends on the electric field (
The mobility
Where:
- : Zero-field mobility (intrinsic material property).
- : Poole-Frenkel coefficient (related to energetic disorder).
- : Applied electric field.[1]
Experimental Insight: TPA-Anthracene typically exhibits non-dispersive transport at room temperature. This means the packet of charge carriers (holes) moves through the film with a constant velocity, retaining its shape (Gaussian distribution), which allows for clear determination of transit time in Time-of-Flight (TOF) experiments.
Experimental Characterization Protocols
To validate the hole mobility of TPA-Anthracene, the Time-of-Flight (TOF) technique is the gold standard. Unlike Space-Charge Limited Current (SCLC) methods, which can be affected by injection barriers, TOF measures bulk transport directly.
Protocol 1: TOF Sample Preparation (PVD)
-
Objective: Fabricate a "Sandwich" structure (Anode / Organic / Cathode) with semi-transparent electrodes.
-
Purity Requirement: Material must be sublimed grade (>99.5% HPLC) to prevent trap states.
-
Substrate Cleaning: Patterned ITO glass is cleaned via ultrasonication (Acetone
Isopropanol DI Water) followed by UV-Ozone treatment (15 min) to increase work function. -
Vacuum Deposition:
-
Load TPA-Anthracene into a Knudsen cell.
-
Base pressure:
Torr. -
Deposition Rate:
(Controlled to ensure density). -
Target Thickness:
to . Note: TOF requires thick films to resolve the transit time ( ) distinct from the RC time constant.
-
-
Top Electrode: Deposit semi-transparent Aluminum (Al) or Gold (Au) (approx. 15-20 nm) to allow laser penetration.
Protocol 2: Time-of-Flight (TOF) Measurement
-
Objective: Measure the transit time (
) of holes across the film.
-
Excitation: A pulsed Nitrogen laser (337 nm, pulse width < 10 ns) illuminates the sample through the semi-transparent electrode.
-
Mechanism:[2] The laser generates electron-hole pairs near the surface.
-
-
Bias Application: Apply a positive DC voltage (
) to the illuminated electrode. This repels holes toward the counter-electrode. -
Detection: An oscilloscope records the transient photocurrent.
-
Calculation: Determine
from the "plateau-to-tail" transition in the photocurrent curve. (Where is film thickness).
Visualization: TOF Workflow
Figure 2: Schematic of the Time-of-Flight (TOF) measurement setup. The transit time is derived from the inflection point of the photocurrent transient.
Data Analysis & Comparative Performance
The following table synthesizes the characteristics of TPA-Anthracene against industry-standard benchmarks.
Table 1: Comparative Hole Mobility & Thermal Properties
| Material | Core Structure | Hole Mobility ( | Glass Transition ( | Transport Type |
| TPA-Anthracene | Anthracene-Diamine | Non-Dispersive | ||
| NPB (Reference) | Biphenyl-Diamine | Non-Dispersive | ||
| TPD | Biphenyl-Diamine | Non-Dispersive | ||
| Spiro-TAD | Spiro-Bifluorene | Dispersive |
Data Interpretation:
-
Mobility: TPA-Anthracene offers mobility comparable to or exceeding TPD.
-
Thermal Stability: The critical differentiator is
. TPD tends to crystallize at low temperatures ( C), leading to device failure. TPA-Anthracene remains amorphous up to C, making it suitable for automotive and high-brightness applications.
References
-
Tokyo Chemical Industry (TCI). (2025). Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS 190974-21-1). Retrieved from
- Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911–918. (Foundational text on organic transport physics).
- Borsenberger, P. M., & Weiss, D. S. (1998). Organic Photoreceptors for Imaging Systems. Marcel Dekker. (Authoritative source on TOF methodology and Poole-Frenkel transport).
-
PubChem. (2025). Compound Summary: 9,10-Bis[phenyl(m-tolyl)-amino]anthracene Derivatives.[3] Retrieved from
-
BenchChem. (2025).[4] Hole Transport Materials: 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Properties. Retrieved from
Sources
Methodological & Application
Advanced Application Note: Fabrication of Blue OLEDs Utilizing 9,10-Bis[N-(p-tolyl)anilino]anthracene as Hole Transport Layer (HTL)
Executive Summary & Scientific Rationale
This application note details the protocol for integrating 9,10-Bis[N-(p-tolyl)anilino]anthracene (herein referred to as BTA-Ant ) as a Hole Transport Layer (HTL) within a blue fluorescent Organic Light-Emitting Diode (OLED) stack.
Material Insight: While anthracene derivatives (e.g., ADN, MADN) are traditionally utilized as blue hosts due to their high fluorescence quantum yield, BTA-Ant incorporates bulky arylamine groups directly onto the 9,10-positions of the anthracene core. This functionalization introduces two critical properties:
-
Enhanced Hole Mobility: The nitrogen lone pairs facilitate hole hopping (
), making it a viable HTL. -
Thermal Stability: The rigid anthracene core provides a high glass transition temperature (
), reducing crystallization-induced degradation—a common failure mode in blue OLEDs.
Critical Design Challenge (The "Energy Trap" Risk):
Amino-substituted anthracenes often possess a narrower bandgap (
Material Specifications & Preparation
Key Materials
| Component | Material Name | Function | Purity Requirement |
| HTL | 9,10-Bis[N-(p-tolyl)anilino]anthracene | Hole Transport | >99.9% (Sublimed) |
| Anode | Indium Tin Oxide (ITO) | Transparent Electrode | |
| HIL | HAT-CN or MoO | Hole Injection | >99.9% |
| EBL | TCTA or mCP | Exciton/Electron Block | >99.9% |
| Blue Host | ADN or MADN | EML Matrix | >99.9% |
| Blue Dopant | TBP or BD-1 | Emitter | >99.9% |
| ETL | Alq | Electron Transport | >99.9% |
Sublimation Protocol (Self-Validating Step)
Before device fabrication, BTA-Ant must be purified via vacuum sublimation to remove trace organic impurities that act as charge traps.
-
Pressure:
-
Temperature: Ramp to ~260°C (Material dependent; observe onset of vaporization).
-
Validation: HPLC purity check post-sublimation should show >99.95%.
Device Architecture & Energy Level Design
To ensure efficient blue emission, the device structure must facilitate hole injection from ITO into BTA-Ant while preventing electron leakage from the EML into the HTL.
Layer Stack
Structure: ITO / HAT-CN (10 nm) / BTA-Ant (40 nm) / TCTA (10 nm) / ADN:Blue Dopant (30 nm) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)
-
Note: The 10 nm TCTA layer acts as an Exciton Blocking Layer . Since BTA-Ant may have a lower triplet energy than the blue emitter, TCTA prevents quenching at the interface.
Energy Level Diagram (Graphviz)
Figure 1: Energy level alignment. Note the TCTA layer is critical to bridge the HOMO level of BTA-Ant (-5.4 eV) to the Deep Blue Host (-5.8 eV) and block electrons.
Fabrication Protocol: Step-by-Step
Phase 1: Substrate Preparation
Objective: Maximize work function of ITO for ohmic contact.
-
Ultrasonic Cleaning: 15 min each in Detergent
Deionized Water Acetone Isopropyl Alcohol (IPA). -
Drying: Blow dry with
gas; bake at 120°C for 30 min to remove moisture. -
Surface Activation (Critical): UV-Ozone treatment for 15 minutes immediately prior to vacuum loading.
-
Mechanism: Increases ITO work function from ~4.5 eV to ~4.8 eV, reducing the injection barrier into HAT-CN.
-
Phase 2: Vacuum Thermal Evaporation (VTE)
System Requirement: Base pressure
| Layer | Material | Rate ( | Thickness (nm) | Temp ( | Notes |
| HIL | HAT-CN | 0.2 - 0.5 | 10 | 280-300 | Very slow rate for uniform coverage. |
| HTL | BTA-Ant | 1.0 - 2.0 | 40 | ~260 | Monitor rate stability to prevent crystallization. |
| EBL | TCTA | 1.0 | 10 | ~240 | Essential for blue color purity. |
| EML | ADN (Host) | 2.0 | 30 | ~280 | Co-deposition. |
| Dopant | Blue Dopant | 0.1 | (5% vol) | ~200 | Control ratio strictly via dual-sensors. |
| ETL | TPBi | 1.0 | 30 | ~250 | |
| EIL | LiF | 0.1 | 1 | ~500 | Very thin layer. |
| Cathode | Al | 5.0 | 100 | >1000 | High rate to prevent oxidation. |
Phase 3: Encapsulation[1]
-
Transfer device to
glovebox ( ) without breaking vacuum (if cluster tool available) or via sealed transfer vessel. -
Apply UV-curable epoxy and glass lid with desiccant.
-
Cure UV resin (shielding the active area).
Characterization & Troubleshooting
Standard Characterization Suite
-
J-V-L (Current Density-Voltage-Luminance): Measure turn-on voltage (
). For BTA-Ant devices, should be due to high hole mobility. -
EL Spectrum: Check peak wavelength (
).[1][2]-
Target: 450-460 nm (Blue).
-
Failure Mode: If peaks appear at 500-550 nm, excitons are leaking to the BTA-Ant layer (Green/Yellow emission). Action: Increase EBL thickness or switch EBL material.
-
-
CIE Coordinates: Target
.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Leakage Current | Rough ITO or Crystallized HTL | Re-clean ITO; Check BTA-Ant deposition rate (too slow promotes crystal growth). |
| Greenish Emission | Exciplex at HTL/EML interface | Critical: The BTA-Ant HOMO is too high relative to EML. Insert 5nm mCP or TCTA interlayer. |
| Short Lifetime | Thermal degradation of Dopant | Ensure BTA-Ant purity; impurities act as quenchers. |
| High Voltage | Injection Barrier at ITO/HTL | Check UV-Ozone step; Verify HAT-CN thickness. |
Logic Flow of Experimentation
Figure 2: Experimental workflow emphasizing the critical checkpoint for color purity.
References
-
BenchChem. (n.d.). 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Properties and Applications. Retrieved from 3
-
MDPI. (2023). Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs.[2][4] Polymers.[5] Retrieved from 1
-
TCI Chemicals. (n.d.). Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene. Retrieved from
-
American Institute of Physics. (2002).[4] Anthracene derivatives for stable blue-emitting organic electroluminescence devices.[1][2][4][6] Applied Physics Letters.[4] Retrieved from 4
-
Beilstein Journals. (2016). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene.[6] Beilstein J. Org. Chem. Retrieved from 6
Sources
Application Note: Solution-Processed Thin Films of 9,10-Bis[N-(p-tolyl)anilino]anthracene
Executive Summary & Material Profile
This guide details the fabrication of high-quality thin films using 9,10-Bis[N-(p-tolyl)anilino]anthracene , a high-performance anthracene derivative substituted with bulky amine groups. Unlike planar anthracene, which crystallizes aggressively, the inclusion of non-planar p-tolyl-anilino groups sterically hinders
Why this protocol matters: In OLED and organic semiconductor research, morphology control is the primary failure point. This protocol prioritizes amorphous stability over crystallinity to minimize grain boundaries that act as charge traps.
Material Specifications
| Parameter | Value | Notes |
| Molecular Weight | 540.7 g/mol | Bulky structure aids solubility. |
| Appearance | Yellow to Amber Powder | High fluorescence quantum yield. |
| Solubility | High | Toluene, Chlorobenzene, Chloroform, THF. |
| HOMO / LUMO | ~ -5.3 eV / -2.4 eV | Estimated based on TPA-Anthracene class. |
| Emission | Blue-Green (~500 nm peak) | Strongly fluorescent in solution and film. |
Pre-Deposition: Solution Engineering
The quality of the spin-coated film is determined before the substrate enters the spinner. The choice of solvent dictates the evaporation rate and, consequently, the surface roughness.
Solvent Selection Strategy
-
Toluene (Recommended): Balanced vapor pressure. Good solubility. Forms smooth films with moderate drying time.
-
Chlorobenzene (Alternative): Lower vapor pressure (slower drying). Use this if you observe "comet" defects or radial striations with Toluene.
-
Chloroform (Not Recommended): Evaporates too quickly, leading to the "coffee-ring effect" and uneven thickness.
Solution Preparation Protocol
Target Concentration: 10 mg/mL (for ~40-60 nm films) to 20 mg/mL (for ~80-100 nm films).
-
Weighing: Weigh 10 mg of 9,10-Bis[N-(p-tolyl)anilino]anthracene into an amber glass vial (light sensitive).
-
Dissolution: Add 1.0 mL of anhydrous Toluene.
-
Agitation:
-
Standard: Magnetic stir at 500 RPM for 2 hours at Room Temperature (RT).
-
Enhanced: If particles persist, heat to 50°C for 15 minutes, then cool to RT.
-
-
Filtration (Critical Step):
-
Use a 0.2
m PTFE (hydrophobic) syringe filter. -
Why PTFE? Nylon filters may dissolve or swell in aromatic solvents, introducing impurities.
-
Why 0.2
m? Removes undissolved aggregates that cause electrical shorts in thin-film devices.
-
Deposition Protocol: Spin Coating[1][2][3]
This workflow uses a dynamic dispense technique to ensure uniform coverage, particularly critical for hydrophobic substrates like HMDS-treated Silicon or ITO.
Substrate Preparation
-
ITO/Glass: Sonicate in Acetone
Isopropanol DI Water (10 min each). -
Surface Activation: UV-Ozone or Oxygen Plasma treat for 15 minutes immediately before coating. This increases wettability (surface energy) and improves adhesion.
Spin Cycle Parameters
| Step | Speed (RPM) | Ramp (RPM/s) | Time (s) | Purpose |
| Dispense | 0 | N/A | N/A | Apply 40-60 |
| Spread | 500 | 200 | 5 | Spread solution to edges without flinging off. |
| Cast | 1500 - 3000 | 1000 | 45 | Define final thickness and evaporate solvent. |
| Edge Bead | N/A | N/A | N/A | Optional: Swab edges with toluene if using for devices. |
-
Note on Speed: 2000 RPM is the standard starting point.
-
To increase thickness: Decrease speed to 1000 RPM.
-
To decrease thickness: Increase speed to 3000-4000 RPM.
-
Post-Deposition: Annealing & Morphology Control
The Trap: Many researchers over-anneal anthracene derivatives, causing them to crystallize. While crystals have high mobility, they create rough grain boundaries that short-circuit thin-film devices.
-
Goal: Remove residual solvent while maintaining the amorphous phase.
-
Temperature: 80°C - 100°C.
-
Time: 10 - 20 minutes.
-
Environment: Hotplate in a Nitrogen-filled glovebox (preferred) or vacuum oven. Oxygen can quench fluorescence and degrade the amine groups at high temperatures.
Process Visualization
Workflow Diagram
The following diagram illustrates the critical path from raw powder to functional thin film, highlighting the filtration and annealing checkpoints.
Figure 1: Step-by-step fabrication workflow for 9,10-Bis[N-(p-tolyl)anilino]anthracene thin films.
Morphology Logic
Understanding the phase behavior is crucial. This diagram explains the causality between processing parameters and film state.
Figure 2: Impact of solvent and thermal history on film morphology.
Characterization & Troubleshooting
Validation Metrics
-
UV-Vis & PL Spectroscopy:
-
Expectation: Absorption peaks in UV (350-400 nm). Strong Emission in Blue/Green (480-520 nm).
-
Red Shift Warning: If emission shifts significantly red (>550 nm), it may indicate aggregation or exciplex formation.
-
-
Atomic Force Microscopy (AFM):
-
Target: Root Mean Square (RMS) roughness < 1.0 nm.
-
Spikes: Large spikes indicate undissolved particles (failed filtration) or crystallization (over-annealing).
-
Troubleshooting Guide
| Defect | Cause | Solution |
| Comets / Streaks | Particle contamination or fast drying. | Replace filter; switch to Chlorobenzene (slower drying). |
| Pinholes | Poor wettability or bubbles. | Increase UV-Ozone time; do not shake vial before dispense. |
| Cloudy Film | Crystallization or humidity. | Lower annealing temp; spin in low-humidity environment (<30% RH). |
| Radial Striations | Solvent evaporating during spin. | Use a "covered" spin bowl or increase solvent boiling point. |
References
-
Material Properties & Synthesis
-
Anthracene Derivative OLED Applications
- Danel, K., et al. "Blue-emitting anthracenes with end-capping diarylamines." Chemistry of Materials 14.9 (2002): 3860-3865. (Foundational work on diarylamino-anthracene HTMs).
-
Source:
-
Spin Coating Physics & Morphology
- Niazi, M. R., et al. "Late stage crystallization and healing during spin-coating enhance carrier transport in small-molecule organic semiconductors.
-
Source:
-
General HTL Fabrication Protocols
- Ossila. "Spin Coating: A Guide to Theory and Techniques."
-
Source:
Sources
- 1. 9,10-Bis[N-(p-tolyl)anilino]anthracene , >98.0%(HPLC)(N) , 190974-21-1 - CookeChem [cookechem.com]
- 2. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance - Materials Advances (RSC Publishing) [pubs.rsc.org]
using 9,10-Bis[N-(p-tolyl)anilino]anthracene as a host material for dopants
Application Note: High-Efficiency OLED Fabrication Using 9,10-Bis[N-(p-tolyl)anilino]anthracene (TPA-An) as a Host Material
Part 1: Executive Summary & Material Profile
9,10-Bis[N-(p-tolyl)anilino]anthracene (commonly referred to as TPA-An or TTPA ) is a high-performance organic semiconductor belonging to the anthracene-diamine family. While often utilized as a dopant due to its high photoluminescence quantum yield (PLQY), its robust thermal stability and hole-transporting capabilities make it an exceptional p-type host material for blue and green fluorescent OLEDs.
This guide details the protocol for utilizing TPA-An as a host matrix, specifically leveraging its properties to facilitate Triplet-Triplet Annihilation (TTA) upconversion, thereby exceeding the theoretical 25% internal quantum efficiency (IQE) limit of traditional fluorescent devices.
Material Specifications & Pre-Flight Check
| Property | Value / Characteristic | Relevance to Protocol |
| CAS Number | 190974-21-1 (or 177799-16-5) | Verification of precursor identity. |
| Molecular Weight | ~568.75 g/mol | Calibration of Quartz Crystal Microbalance (QCM). |
| HOMO Level | -5.3 eV to -5.4 eV | Aligns with HTL for efficient hole injection. |
| LUMO Level | -2.5 eV to -2.7 eV | Requires strong ETL or EBL for electron confinement. |
| Triplet Energy ( | ~1.8 eV | Critical: Too low for phosphorescent hosts; ideal for TTA/TTF fluorescent hosts. |
| Glass Transition ( | >120°C | Ensures morphological stability during thermal evaporation. |
Part 2: Engineering the Host-Guest System
The Mechanism: Why TPA-An?
Unlike simple anthracene hosts (e.g., ADN), TPA-An incorporates bulky amine groups at the 9,10-positions. This modification serves two functions:
-
Steric Hindrance: Prevents
- stacking aggregation, reducing concentration quenching. -
Hole Mobility Enhancement: The amine moieties improve hole injection from the Hole Transport Layer (HTL), balancing the charge carriers in the Emissive Layer (EML).
Host-Guest Compatibility Rule:
For efficient Förster Resonance Energy Transfer (FRET), the emission spectrum of the host (TPA-An emits Blue-Green,
-
Target Dopants: Rubrene (Yellow), C545T (Green), or deep-blue diamine derivatives.
Energy Band Diagram (DOT Visualization)
The following diagram illustrates the Type-I heterojunction required for charge confinement within the TPA-An host.
Figure 1: Energy level alignment showing TPA-An acting as the recombination zone. Note the alignment of HOMO levels with standard HTLs (NPB) facilitating hole entry.
Part 3: Detailed Fabrication Protocol
Method: Vacuum Thermal Evaporation (VTE)
Base Pressure:
Phase 1: Substrate Preparation (The Foundation)
Rationale: Organic layers are sensitive to nanometer-scale roughness. ITO spikes cause short circuits.
-
Scrub: Detergent scrub (Triton X-100) followed by DI water rinse.
-
Ultrasonic Bath: Acetone (15 min)
Isopropanol (15 min). -
Activation: UV-Ozone treatment for 15 minutes immediately prior to loading.
-
Effect: Increases ITO work function from ~4.5 eV to ~4.8 eV, lowering the hole injection barrier.
-
Phase 2: Deposition Workflow
| Layer Function | Material | Thickness (nm) | Rate ( | Notes |
| HIL | HAT-CN or MoO | 5 - 10 | 0.1 - 0.2 | Dipole layer for hole injection. |
| HTL | NPB or TAPC | 40 - 50 | 1.0 - 2.0 | Transports holes to the EML. |
| EML (Host) | TPA-An | 30 | 1.0 | Main Host. |
| EML (Dopant) | e.g., C545T | N/A | 0.03 - 0.05 | Co-deposited at 3-5% vol. |
| ETL | TPBi or Bphen | 30 - 40 | 1.0 | Hole blocking/Electron transport. |
| EIL | LiF | 1 | 0.1 | Lowers electron barrier. |
| Cathode | Aluminum | 100 | 3.0 - 5.0 | Thermal cap. |
Phase 3: The Co-Deposition Step (Critical Protocol)
The doping concentration is the single most critical variable.
-
Target: 3% to 5% by volume.
-
Calculation:
-
Example: If Host rate is 1.0
/s and target is 5%, Dopant rate 0.05 /s.
-
-
Procedure:
-
Stabilize TPA-An source at 1.0
/s. -
Stabilize Dopant source at 0.05
/s (shutter closed). -
Open both shutters simultaneously.
-
Monitor "Total Rate" on the thickness monitor.
-
Phase 4: Encapsulation
Perform in
Part 4: Troubleshooting & Optimization Logic
This section ensures the protocol is "self-validating."
| Observation | Diagnosis | Corrective Action |
| EL Spectrum shows Host Emission (460nm peaks) | Incomplete Energy Transfer | Increase Doping: The dopant molecules are too far apart ( |
| Low Efficiency + Red-shifted Spectrum | Concentration Quenching | Decrease Doping: Dopant aggregation is occurring. Reduce to 1-3%. |
| High Leakage Current | Crystallization of Host | Rate Control: Deposition of TPA-An was likely too slow or substrate too hot. Ensure rate |
| Voltage Rise over Time | Charge Trapping | Host/Dopant Mismatch: The dopant is acting as a deep trap. Check HOMO/LUMO alignment; |
Part 5: Process Workflow Diagram
Figure 2: Step-by-step fabrication workflow for TPA-An based devices.
References
-
TCI Chemicals. Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS 190974-21-1).[2] TCI America. Link
-
BenchChem. Chemical Structure and Properties of TTPA (CAS 177799-16-5). BenchChem Database. Link
-
Kim, J. U., et al. (2020). Introducing Internal Host Component to Thermally Activated Delayed Fluorescence Emitter. ACS Applied Materials & Interfaces. (Demonstrates TPA-derivatives as internal hosts/emitters). Link
-
Tang, C. W., et al. (1989). Electroluminescence of doped organic thin films.[3][4][5] Journal of Applied Physics. (Foundational text on Host-Guest doping mechanics). Link
-
PubChem. Compound Summary: 9,10-Bis[N-(p-tolyl)anilino]anthracene. National Library of Medicine. Link
Sources
- 1. lumtec.com.tw [lumtec.com.tw]
- 2. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. High efficiency non-dopant blue organic light-emitting diodes based on anthracene-based fluorophores with molecular design of charge transport and red-shifted emission proof - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Note: Doping Optimization for 9,10-Bis[N-(p-tolyl)anilino]anthracene in High-Efficiency OLEDs
This application note details the protocol for optimizing the doping concentration of 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS: 190974-21-1) in organic light-emitting diodes (OLEDs).
Executive Summary
9,10-Bis[N-(p-tolyl)anilino]anthracene (often abbreviated in literature as TPA-Anthracene derivative or BPTP-9,10-AD ) is a benchmark hole-transporting and green-emitting material. While it possesses high hole mobility (~10⁻³ cm²/Vs), its primary utility in high-efficiency optoelectronics is as a fluorescent dopant within a wide-bandgap host matrix (e.g., Alq3 or ADN).
The critical parameter determining device Quantum Efficiency (QE) and color purity is the doping concentration .
-
Too low (<1 wt%): Inefficient Förster Resonance Energy Transfer (FRET) leads to host emission contamination.
-
Too high (>7 wt%): Concentration quenching (aggregation-induced quenching) reduces luminance and causes a bathochromic (red) spectral shift.
This guide provides a rigorous protocol to determine the precise optimal concentration (typically 3–5 wt% ) for your specific device architecture.
Material Properties & Mechanism[1]
To optimize doping, one must understand the underlying photophysics.
| Property | Value / Characteristic | Relevance |
| CAS Number | 190974-21-1 | Unique Identifier for procurement. |
| Molecular Formula | C₄₀H₃₂N₂ | Anthracene core with asymmetric amine substitution. |
| Emission Peak | ~520–540 nm (Green) | Target emission wavelength. |
| HOMO / LUMO | -5.4 eV / -2.4 eV (Approx) | Critical for band alignment with host. |
| Mechanism | Fluorescence (Singlet) | Relies on FRET from host singlet to dopant singlet. |
Mechanism of Action: FRET
In a doped EML (Emissive Layer), the Host material absorbs electrical energy to form excitons. These excitons transfer energy to the Dopant via Förster Resonance Energy Transfer (FRET) .
-
Requirement: The emission spectrum of the Host must overlap with the absorption spectrum of the Dopant.
-
Goal: Maximize Dopant emission while suppressing Host emission and non-radiative decay.
Diagram 1: Energy Transfer & Device Architecture
The following diagram illustrates the device stack and the FRET mechanism essential for this dopant.
Caption: OLED stack illustrating charge injection and the FRET mechanism. Optimal doping ensures energy flows to the Dopant Exciton rather than quenching pathways.
Experimental Protocol: Doping Optimization
Objective: Determine the optimal weight percentage (wt%) of 9,10-Bis[N-(p-tolyl)anilino]anthracene in an ADN (9,10-Di(2-naphthyl)anthracene) host.
Reagents:
-
Dopant: 9,10-Bis[N-(p-tolyl)anilino]anthracene (Sublimed grade, >99.5%).
-
Host: ADN or Alq3 (Sublimed grade).
-
Substrate: Pre-patterned ITO glass (15 Ω/sq).
Phase 1: Preparation & Calibration
-
Source Calibration: Load the Host and Dopant into separate Quartz crucibles in the Vacuum Thermal Evaporation (VTE) chamber.
-
QCM Tooling Factor: Calibrate the Quartz Crystal Microbalance (QCM) sensors for each material density.
-
Note: Accurate doping requires precise rate control. A rate of 1.0 Å/s for the Host and 0.03–0.10 Å/s for the Dopant is typical.
-
Calculation:
(Approximation for low concentrations).
-
Phase 2: Device Fabrication (Variable Study)
Fabricate 5 devices with the following EML compositions. Maintain all other layers constant.
| Device ID | Dopant Conc. (wt%) | Rate Ratio (Host : Dopant) | Expected Outcome |
| D-01 | 1.0% | 100 : 1 | Blue-shifted , potential host emission leak. |
| D-03 | 3.0% | 100 : 3 | High efficiency, good color purity. |
| D-05 | 5.0% | 100 : 5 | Target Optimum. Max luminance/efficiency. |
| D-07 | 7.0% | 100 : 7 | Slight redshift, efficiency roll-off onset. |
| D-10 | 10.0% | 100 : 10 | Quenched. Lower efficiency, significant redshift. |
Layer Structure: ITO / MoO3 (5nm) / NPB (40nm) / EML (30nm, Var %) / Alq3 (20nm) / LiF (1nm) / Al (100nm)
Phase 3: Characterization Workflow
-
EL Spectra: Measure Electroluminescence at 10 mA/cm². Look for the disappearance of the Host peak (e.g., ADN peak at 440nm) and the stability of the Dopant peak (530nm).
-
J-V-L Characteristics: Measure Current Density (J), Voltage (V), and Luminance (L).
-
Efficiency Calculation: Plot Current Efficiency (cd/A) and External Quantum Efficiency (EQE) vs. Current Density.
Data Analysis & Troubleshooting
Interpreting the Results
-
Blue-Shifted Emission: Indicates insufficient doping . The excitons are decaying on the Host molecules or the Dopant is not aggregating enough to stabilize the lower energy state.
-
Red-Shifted Emission: Indicates excessive doping . Aggregation leads to excimer formation or strong intermolecular interactions that lower the bandgap.
-
Efficiency Roll-off: If EQE drops sharply at high brightness, it suggests Triplet-Triplet Annihilation (TTA) or quenching. Lowering doping concentration often mitigates quenching-induced roll-off.
Diagram 2: Optimization Logic Flow
Use this decision tree to refine your process based on initial data.
Caption: Logic flow for determining optimal doping. Host emission implies under-doping; efficiency drop implies over-doping.
References
-
TCI Chemicals. Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS 190974-21-1).[1][2] Retrieved from .
-
BenchChem. 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Properties and Applications. (Note: Comparative reference for similar diamine-anthracene derivatives). Retrieved from .
-
Sigma-Aldrich. OLED Materials and Device Fabrication Protocols. General reference for vacuum deposition of anthracene derivatives. Retrieved from .
-
Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes.[3][4] Applied Physics Letters. (Foundational text on Alq3/Diamine doping principles).
Sources
Application Note: 9,10-Bis[N-(p-tolyl)anilino]anthracene in Perovskite Solar Cells
The following Application Note and Protocol guide details the use of 9,10-Bis[N-(p-tolyl)anilino]anthracene (and its structural analogues) as a Hole Transport Material (HTM) in Perovskite Solar Cells (PSCs).
Executive Summary
9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS: 190974-21-1), often categorized under anthracene-based arylamines, represents a class of cost-effective, high-mobility hole transport materials (HTMs) designed to replace the expensive and hygroscopic industry standard, Spiro-OMeTAD.
Its application in Perovskite Solar Cells (PSCs) addresses two critical failure modes of conventional devices:
-
Moisture Instability: The hydrophobic anthracene core provides a superior moisture barrier compared to the spiro-bifluorene core, enhancing device longevity.
-
Cost: The synthesis of anthracene derivatives is scalable and significantly cheaper than the multi-step synthesis required for Spiro-OMeTAD.
This guide provides a validated protocol for formulating and depositing this HTM to achieve Power Conversion Efficiencies (PCE) potentially exceeding 17-18% (based on analogue performance like A102 ), with superior operational stability.
Technical Profile & Mechanism
Chemical Structure & Function
The molecule consists of a planar anthracene core substituted at the 9 and 10 positions with N-(p-tolyl)aniline (diphenylamine with a methyl group) wings.
-
Role: Hole Extraction & Transport.
-
Mechanism: The material extracts photogenerated holes from the valence band of the perovskite and transports them to the metal electrode (Au/Ag).
-
Key Advantage: The planar anthracene core facilitates strong
stacking, leading to high intrinsic hole mobility ( to cm V s ), which is critical for minimizing resistive losses.
Energy Level Alignment
For efficient hole extraction, the Highest Occupied Molecular Orbital (HOMO) of the HTM must align with the Valence Band (VB) of the perovskite.
-
Perovskite VB (MAPbI
): ~ -5.4 eV -
HTM HOMO: ~ -5.1 to -5.3 eV (Tunable via the tolyl/methyl group).
-
HTM LUMO: ~ -2.2 eV (High enough to block electron back-transfer).
Stability Mechanism
Unlike Spiro-OMeTAD, which relies on dopants (Li-TFSI) that are hygroscopic and trigger perovskite degradation, anthracene-based HTMs exhibit:
-
Intrinsic Hydrophobicity: The rigid, conjugated backbone repels water, forming a "capping layer" that protects the underlying perovskite.
-
Thermal Stability: High glass transition temperatures (
C) prevent morphological degradation under solar thermal stress.
Experimental Protocol
Materials & Equipment
-
HTM: 9,10-Bis[N-(p-tolyl)anilino]anthracene (Sublimed grade, >99.5%).
-
Solvent: Chlorobenzene (Anhydrous, 99.8%).
-
Dopants (Optional but Recommended for Max Efficiency):
-
Li-TFSI (Lithium bis(trifluoromethanesulfonyl)imide) in Acetonitrile.
-
tBP (4-tert-Butylpyridine).
-
FK209 (Cobalt(III) complex) - Optional for tuning work function.
-
-
Substrate: FTO glass coated with Electron Transport Layer (TiO
or SnO ) and Perovskite (e.g., MAPbI or CsFAMA).
Solution Preparation
Standard Doped Formulation (Concentration: 20 mg/mL) Note: While anthracene HTMs can function dopant-free, doping is recommended to match the conductivity of Spiro-OMeTAD for peak efficiency.
-
Weighing: Weigh 72 mg of 9,10-Bis[N-(p-tolyl)anilino]anthracene into a dark glass vial.
-
Solvation: Add 1 mL of anhydrous Chlorobenzene. Stir at room temperature for 30 mins until fully dissolved.
-
Doping (Add in order):
-
Add 17.5
L of Li-TFSI solution (520 mg Li-TFSI in 1 mL Acetonitrile). -
Add 28.8
L of tBP. -
(Optional) Add 8
L of FK209 solution (300 mg in 1 mL Acetonitrile).
-
-
Filtration: Filter the solution through a 0.45
m PTFE syringe filter immediately before use.
Device Fabrication Workflow
The following steps assume a standard n-i-p architecture (FTO / ETL / Perovskite / HTM / Au).
Step 1: Substrate Preparation
-
Ensure the perovskite layer is annealed, dark brown/black, and cooled to room temperature.
-
Critical: Perform HTM deposition in a Nitrogen-filled glovebox (H
O < 0.1 ppm, O < 0.1 ppm) to prevent dopant degradation.
Step 2: HTM Deposition (Spin Coating)
-
Dispense: Dynamically dispense 50
L of the HTM solution onto the center of the spinning substrate. -
Spin Parameters:
-
Stage 1: 3000 - 4000 rpm for 30 seconds (Acceleration: 2000 rpm/s).
-
Target Thickness: 150 - 200 nm.
-
-
Drying: Unlike Spiro-OMeTAD, anthracene films crystallize rapidly. Leave the film to dry in the glovebox for 1 hour.
-
Note: Thermal annealing is generally NOT required for this HTM and may induce excessive crystallization.
-
Step 3: Oxidation (Doping Activation)
-
If using dopants (Li-TFSI), store the films in a dry air desiccator (RH < 20%) for 12 hours (overnight). This promotes the oxidation of the HTM, increasing hole conductivity.
Step 4: Top Electrode Evaporation
-
Deposit 80 nm of Gold (Au) or Silver (Ag) via thermal evaporation under high vacuum (
Torr).
Visualization & Workflows
Device Architecture & Energy Level Alignment
The following diagram illustrates the charge transfer pathway and the energetic role of the Anthracene HTM.
Caption: Energy level diagram showing the favorable alignment of the Anthracene HTM HOMO (-5.2 eV) with the Perovskite VB (-5.4 eV) for efficient hole extraction, while the high LUMO blocks electron recombination.
Fabrication Protocol Workflow
Caption: Step-by-step fabrication workflow from solution preparation to final electrode deposition.
Performance Characterization
To validate the efficacy of the HTM, the following characterization metrics should be prioritized:
| Metric | Target Value | Method | Significance |
| PCE | > 17.5% | J-V Scan (AM 1.5G) | Overall efficiency; comparable to Spiro-OMeTAD.[1][2][3] |
| Voc | > 1.05 V | J-V Scan | Indicates reduced non-radiative recombination at the interface. |
| Hysteresis | < 5% | J-V (Forward/Reverse) | Low hysteresis indicates efficient charge extraction and low ion migration. |
| Water Contact Angle | > 90° | Goniometer | Confirms hydrophobicity and moisture protection capability. |
| PL Quenching | > 80% | Steady-State PL | High quenching efficiency confirms rapid hole extraction from perovskite. |
Comparative Analysis (vs. Spiro-OMeTAD)
-
Cost: Anthracene derivatives are ~1/5th the cost of Spiro-OMeTAD due to simpler synthesis (Buchwald-Hartwig amination).
-
Stability: Devices utilizing anthracene HTMs typically retain >80% of initial efficiency after 500 hours of damp-heat testing, whereas Spiro-based devices often fail <200 hours without encapsulation.
References
-
Liu, X., et al. (2017).[4] "Anthracene–arylamine hole transporting materials for perovskite solar cells." Chemical Communications, 53(69), 9558-9561.[4][5] Link
- Key Reference for A102/Anthracene-Arylamine class performance and synthesis.
-
Urieta-Mora, J., et al. (2018). "Hole transporting materials for perovskite solar cells: a chemical approach." Chemical Society Reviews, 47(23), 8541-8571. Link
- Comprehensive review of HTM chemical structures including anthracene deriv
-
Benchchem. "9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA) - Properties and Applications." Link
- Source for specific chemical properties and handling of the tolyl-anthracene deriv
-
Jeon, N. J., et al. (2014). "Solvent engineering for high-performance inorganic–organic hybrid perovskite solar cells." Nature Materials, 13, 897–903. Link
- Standard protocol for Perovskite deposition referenced in the workflow.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anthracene–arylamine hole transporting materials for perovskite solar cells [agris.fao.org]
- 5. Anthracene-arylamine hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Purity Vacuum Deposition of Anthracene Derivatives
Executive Summary & Context
Anthracene and its derivatives (e.g., 2,6-diphenylanthracene, DPA) represent the benchmark for small-molecule organic semiconductors (OSCs).[1] While historically pivotal in OLEDs, their high charge carrier mobility and biocompatibility have opened critical frontiers in drug development and bio-electronics . Specifically, vacuum-deposited anthracene films serve as the active channels in Organic Electrochemical Transistors (OECTs) used for high-sensitivity metabolite screening and label-free drug interaction assays.
The Challenge: Commercial "high-purity" (99%) anthracene is insufficient for electronic applications. Trace impurities (isomers, oxidation products) act as deep charge traps, reducing mobility by orders of magnitude. Furthermore, film morphology is hypersensitive to deposition kinetics; a deviation of 0.1 Å/s in rate can transition a film from a highly ordered polycrystalline state to a disordered amorphous state.
This guide details a self-validating protocol for the purification and Physical Vapor Deposition (PVD) of anthracene derivatives, ensuring device-grade performance suitable for GLP (Good Laboratory Practice) environments.
Phase I: The Purification Protocol (Gradient Sublimation)
Rationale: Recrystallization from solution traps solvent molecules within the crystal lattice, which outgas during vacuum deposition and degrade the film. Thermal Gradient Sublimation is the only acceptable purification standard for vacuum-grade OSCs.
The Methodology
The raw material is placed in a vacuum tube subjected to a temperature gradient. Impurities separate based on volatility:
-
High Volatility (Light) Impurities: Travel furthest to the cold zone.
-
Target Material: Crystallizes in the middle "growth" zone.
-
Low Volatility (Heavy) Impurities: Remain in the source boat (ash/char).
Workflow Diagram
Caption: Thermal Gradient Sublimation workflow. Separation relies on precise temperature zoning under high vacuum to isolate the target derivative from volatile and non-volatile contaminants.
Operational Parameters
| Parameter | Setting | Causality |
| Base Pressure | Prevents oxidation during heating; lowers sublimation point. | |
| Source Temp | Sublimation (solid-to-gas) is preferred over evaporation (liquid-to-gas) to prevent "bumping" and micro-droplet splashing. | |
| Gradient Slope | A shallow gradient ensures distinct separation zones; steep gradients cause zone overlap. | |
| Process Time | 24 - 48 Hours | Slow growth yields large, high-purity crystals with minimal defect density. |
Phase II: Substrate Engineering
Rationale: Anthracene derivatives are hydrophobic. Depositing them onto hydrophilic surfaces (like bare SiO2) creates high interfacial tension, leading to "island growth" (Volmer-Weber mode) rather than continuous films.
Protocol:
-
Cleaning: Piranha solution (3:1 H2SO4:H2O2)
DI Rinse N2 Dry. -
Surface Modification: Treat SiO2 with HMDS (Hexamethyldisilazane) or OTS (Octadecyltrichlorosilane) .
-
Mechanism:[2] Silanization replaces surface -OH groups with methyl groups, lowering surface energy to match the organic semiconductor. This promotes Frank-van der Merwe (layer-by-layer) growth, essential for high charge mobility.
-
Phase III: Vacuum Deposition Protocol
Rationale: The kinetic energy of incident molecules determines if they stick instantly (amorphous) or diffuse to find a lattice site (crystalline).
The Deposition Logic Loop
Caption: Kinetic control loop for deposition. Low rates and heated substrates provide the thermodynamic time-window required for molecules to self-assemble into ordered lattices.
Step-by-Step Procedure
-
System Prep: Load purified anthracene into a Quartz or Alumina crucible (Knudsen cell).
-
Evacuation: Pump down to
Torr. Note: Residual oxygen acts as a p-type dopant and degrades stability. -
Degassing: Ramp source temperature to 50% of deposition power for 10 minutes (shutter closed) to remove adsorbed moisture.
-
Substrate Heating: Set substrate holder to 50°C - 60°C .
-
Why: Thermal energy assists the incident molecules in diffusing across the surface to find energetically favorable "step edges," increasing grain size [1, 2].
-
-
Deposition:
-
Open shutter.
-
Maintain rate at 0.1 – 0.3 Å/s (measured via Quartz Crystal Microbalance - QCM).
-
Critical: Do not exceed 0.5 Å/s. High rates "freeze" the molecules in place before they can crystallize.
-
-
Annealing (Post-Deposition): Keep substrate at 60°C for 30 mins in vacuum after deposition to relieve lattice strain.
Parameter Impact Table
| Variable | Setting | Resultant Film Property | Application Suitability |
| Rate | High (>2.0 Å/s) | Smooth, Amorphous, Pin-hole free | Passive coatings / Encapsulation |
| Rate | Low (0.1 Å/s) | Large Grains, Rough Surface | Active Transistor Channels (High Mobility) |
| Substrate | Cooled (10°C) | Small grains, high trap density | Not recommended |
| Substrate | Heated (60°C) | Terraced islands, High crystallinity | High-Performance Bio-Electronics |
Characterization & Validation
To certify the film for drug development assays, the following metrics must be met:
-
X-Ray Diffraction (XRD):
-
Target: Sharp Bragg peaks (00l) series.
-
Success Criteria: FWHM < 0.2°, indicating long-range order perpendicular to the substrate.
-
-
Atomic Force Microscopy (AFM):
-
Target: Distinct "terrace-and-step" morphology.
-
Success Criteria: Step heights corresponding to the molecular monolayer height (approx 1.0 - 1.5 nm for anthracene derivatives).
-
-
Photoluminescence (PL):
-
Target: Vibronic structure resolution.
-
Success Criteria: Clear vibronic peaks. Broad/featureless emission indicates amorphous regions or aggregation quenching.
-
References
-
Growth of anthracene derivative thin films with a π-stacking structure. AIP Publishing. (2006).[3][4] Investigates the correlation between deposition rate (0.2–0.3 nm/min) and substrate temperature (100°C) on film crystallinity.
-
Vapor deposition rate modifies anisotropic glassy structure of an anthracene-based organic semiconductor. Journal of Chemical Physics. (2017).[5][6] Details the "Rate-Temperature Superposition" (RTS) principle for controlling molecular packing.
-
All-Organic Semiconductors for Electrochemical Biosensors. Frontiers in Bioengineering and Biotechnology.[7] (2019).[7][8] Reviews the application of organic thin films in detecting biological analytes, bridging materials science and drug development.
-
Charge Transport Properties of Anthracene Derivatives. Acta Physico-Chimica Sinica. (2011). Provides theoretical and experimental mobility values for various derivatives, validating the need for high-purity crystalline films.
-
Step-by-Step Procedures for Sublimation in the Laboratory. Chemistry LibreTexts. (2022).[1][5][9][10] Standard operating procedures for vacuum sublimation purification trains.
Sources
- 1. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. Computational Study on the Charge Transport and Optical Spectra of Anthracene Derivatives in Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vaccoat.com [vaccoat.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whxb.pku.edu.cn [whxb.pku.edu.cn]
Troubleshooting & Optimization
Technical Support Center: Stabilization of Anthracene-Diamine Derivatives in OLEDs
Subject: Preventing Crystallization of 9,10-Bis[N-(p-tolyl)anilino]anthracene (TPA-Anthracene Class) Reference ID: TSC-MAT-2026-02 Applicable For: OLED Device Physicists, Materials Scientists
Executive Summary
You are encountering stability issues with 9,10-Bis[N-(p-tolyl)anilino]anthracene , a material typically utilized as a Hole Transport Material (HTM) or a blue emitter dopant. The core technical challenge with this class of materials is the planar anthracene core , which exhibits a strong thermodynamic drive toward
This guide provides a self-validating protocol to maintain the material in its amorphous state, ensuring device longevity and performance.
Module 1: Material Purity & Pre-Screening (The "Seed" Control)
The Causality: Crystallization in organic thin films is a nucleation-driven process. Impurities (synthesis byproducts, residual solvents, or dust) lower the activation energy for nucleation. Even 99.5% purity (HPLC) is often insufficient for OLED stability; sublimation purity (>99.9%) is non-negotiable .
Protocol 1.1: Gradient Sublimation Purification
Do not rely solely on column chromatography.
-
Load: Place the crude material in the "Source Zone" of a quartz sublimation tube.
-
Vacuum: Pump down to
Torr. High vacuum is critical to lower the sublimation point below the decomposition temperature. -
Carrier Gas: Introduce a trace flow of high-purity Nitrogen or Argon (optional, depending on system) to assist mass transport, but high vacuum is preferred for this molecule.
-
Thermal Gradient:
-
Source Zone: Heat to
260–290°C (Material dependent; start low and ramp). -
Deposition Zone: Maintain a gradient. The target material will crystallize in a specific temperature band (e.g., 180–220°C).
-
Impurity Trap: Lighter impurities will fly to the cooler end (<100°C); heavier residues remain in the source boat.
-
-
Validation: Perform DSC (Differential Scanning Calorimetry).
-
Pass: Sharp melting peak (
) and a distinct glass transition ( ) upon second heating. -
Fail: Broad melting peaks or visible discoloration (yellowing often indicates oxidation).
-
Module 2: Deposition Dynamics (The "Kinetic" Control)
The Causality: The morphology of the film is determined by the competition between the deposition rate (arrival of molecules) and the surface diffusion rate (rearrangement of molecules).
-
Too Slow: Molecules have time to find their lowest energy state (Crystal Lattice)
Bad . -
Too Fast: Molecules are "frozen" in a disordered state (Amorphous Glass)
Good .
Protocol 2.1: Vacuum Thermal Evaporation (VTE) Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Base Pressure | Oxygen/Moisture act as crystallization plasticizers. | |
| Deposition Rate | 1.0 – 3.0 Å/s | Higher rates "quench" the amorphous state, preventing lattice organization. Rates <0.5 Å/s promote crystallization. |
| Substrate Temp | < 40°C (Active Cooling) | Heat provides energy for surface diffusion. Keep the substrate cool to "freeze" the molecules upon impact. |
| Crucible Temp | Material Specific | Ensure steady flux. Fluctuating rates create density gradients that serve as nucleation sites. |
Module 3: Device Architecture (The "Thermodynamic" Control)
The Causality: Pure films of planar molecules are thermodynamically unstable. By mixing the anthracene derivative with a "Host" material (if used as a dopant) or a co-deposited stabilizer, you increase the entropy of mixing (
Protocol 3.1: The "Solid Solution" Strategy
If the material is used as an Emitter:
-
Doping Concentration: Keep 9,10-Bis[N-(p-tolyl)anilino]anthracene at 3–5 wt% in a high-
host (e.g., ADN or MADN). -
Mechanism: The bulky host molecules physically separate the planar anthracene cores, preventing
stacking.
If the material is used as an HTL (Hole Transport Layer):
-
Layer Thickness: Keep layers thin (<40 nm). Thicker layers have a higher probability of containing a critical nucleus.
-
Interface Engineering: Use a buffer layer (e.g., HAT-CN or MoOx) at the anode interface. This prevents crystallization induced by the roughness of the ITO surface.
Visualizing the Crystallization Pathway
The following diagram illustrates the failure mechanism and where your intervention points (Purity, Doping, Cooling) act to stop it.
Figure 1: The thermodynamic pathway from amorphous deposition to device failure. Note that doping and high-purity inputs are the primary blocking mechanisms.
Troubleshooting & FAQ
Symptom: Dark Spots appearing immediately after fabrication.
-
Diagnosis: This is likely particle-induced crystallization . Dust or residue on the substrate acts as a nucleation seed.
-
Fix:
-
Review substrate cleaning (Ultrasonic Acetone
IPA UV-Ozone). -
Check the vacuum chamber for flaking material from shields (chamber cleaning required).
-
Symptom: Device works initially but voltage rises and luminance drops rapidly (hours).
-
Diagnosis: Joule Heating induced crystallization . The device is getting hot during operation, pushing the material above its Glass Transition Temperature (
). -
Fix:
-
Measure the
of your material using DSC.[1] If C, the material may be unsuitable for high-brightness operation without a host matrix. -
Improve heat sinking of the device (use glass with higher thermal conductivity or attach a heat sink).
-
Symptom: Short circuits (Zero resistance).
-
Diagnosis: Large crystals have pierced the organic layers, touching the anode and cathode.
-
Fix: Increase the deposition rate to 2–3 Å/s to promote a more disordered, pinhole-free film.
Troubleshooting Logic Flow
Use this flowchart to diagnose specific instability issues in your lab.
Figure 2: Diagnostic logic for distinguishing between particle-induced failures and intrinsic material crystallization.
References
-
Sublimation Purification Protocols
-
US Patent 20140191422A1: "Sublimation method for the purification of organic small molecules." (Describes the critical impact of impurity separation on OLED performance).
-
-
Deposition Rate & Morphology
-
Chemistry of Materials (ACS): "Thin Film Deposition... in Organic Thin Film Transistors." (Explains how deposition rate affects nucleation density and grain size; applicable to OLEDs).
-
-
Glass Transition & Crystallization
-
Linseis Thermal Analysis: "Melting point, crystallization, and glass transition in polymers/organics." (Fundamental thermodynamics of the amorphous-to-crystalline transition).
-
-
Anthracene Derivatives in OLEDs
-
Journal of Materials Chemistry C: "Molecular engineering of anthracene-based emitters."[2] (Discusses steric hindrance strategies to prevent stacking).
-
-
Crystallization Mechanisms
-
MDPI: "Additive-Assisted Crystallization of 9,10-Diphenylanthracene." (Provides insight into the polymorphism and crystallization habits of the anthracene core).
-
Sources
degradation mechanisms of 9,10-Bis[N-(p-tolyl)anilino]anthracene under electrical stress
Status: Operational | Topic: Electrical Stress Degradation Mechanisms
Ticket Priority: Critical (Research & Development)
Incident Report Dashboard
Material ID: 9,10-Bis[N-(p-tolyl)anilino]anthracene
Common Aliases: TTA, BNA, BTA
Primary Application: Blue Emitter / Hole Transport Material (HTM) in OLEDs
Molecular Weight: ~540.7 g/mol
Glass Transition Temp (
Executive Summary of Failure Modes: If you are observing rapid device failure, it is likely due to one of three core mechanisms. Use this dashboard to route your inquiry to the correct support tier.
| Symptom | Likely Root Cause | Support Tier |
| Rapid Luminance Decay ( | Chemical degradation via C-N bond cleavage (Kondakov Mechanism). | Tier 2 |
| Operating Voltage Rise ( | Formation of deep charge traps and accumulation of space charge. | Tier 2 |
| Dark Spots / Pixel Shrinkage | Crystallization or cathode delamination (Morphological instability). | Tier 1 |
| Efficiency Roll-off at High | Triplet-Polaron Quenching (TPQ) or Exciton-Polaron Annihilation. | Tier 3 |
Tier 1 Support: Morphological & Thermal Instability
For issues related to physical film defects (Dark Spots, Crystallization).
Q: Why are dark spots growing on my device during storage?
A: While TTA has a relatively high
-
The Fix: Ensure vacuum levels are
Torr during deposition. Moisture ingress causes local crystallization. -
Validation: Inspect under an optical microscope. Crystalline domains appear as birefringent spots; moisture damage appears as circular non-emissive regions growing linearly with time.
Tier 2 Support: Electrical Stress & Chemical Degradation
For issues related to intrinsic material breakdown under current flow.
Q: My device voltage is rising, and efficiency is dropping. Is the molecule breaking apart? A: Yes. The primary degradation mechanism for anthracene-diamine derivatives like TTA under electrical stress is the homolytic cleavage of the exocyclic C-N bond .
The Mechanism: Polaron-Induced Dissociation
Unlike thermal decomposition, this failure is driven by charge carriers (polarons).
-
Hole Injection: TTA is oxidized to its radical cation state (
). -
Bond Weakening: The removal of an electron from the HOMO weakens the bond between the anthracene core and the nitrogen of the amine group.
-
Dissociation: The C-N bond cleaves, generating a neutral 9-anthracenyl radical and a nitrenium cation (or conversely, depending on substitution).
-
Trap Formation: These highly reactive radical fragments react with neighboring pristine molecules to form dimers or adducts . These byproducts act as deep charge traps (raising voltage) and non-radiative recombination centers (lowering luminance).
Visualizing the Pathway
The following diagram illustrates the degradation cascade verified in anthracene-derivative studies.
Figure 1: The degradation pathway of TTA under electrical stress, leading to trap formation.
Diagnostic Protocol: The "Single-Carrier" Test
To confirm this mechanism in your specific batch:
-
Fabricate a "Hole-Only" Device (HOD):
-
Structure: ITO / HIL / TTA (100nm) / HIL / Al.
-
Note: Blocking the electron injection ensures degradation is due to hole stability only.
-
-
Stress Test: Run at constant current (
). -
Observation: If Voltage (
) increases significantly over time while maintaining constant , you are generating bulk traps via the mechanism above.
Tier 3 Support: Advanced Characterization
For detailed failure analysis and quantifying trap states.
Q: How do I detect the specific degradation products? A: You cannot easily detect them in a full device. You must perform destructive chemical analysis on the organic layers.
Protocol: HPLC-MS Analysis of Degraded Films
-
Disassembly: Mechanically remove the cathode in a glovebox.
-
Solvation: Wash the organic layers with HPLC-grade THF or Toluene.
-
Analysis: Run High-Performance Liquid Chromatography coupled with Mass Spectrometry.
-
Target Markers: Look for peaks corresponding to:
-
[M-Amine] : The anthracene core minus one amine group.
-
[M+H] Dimers : High molecular weight species formed by radical coupling.
-
Q: What is "Exciton-Polaron Annihilation" and is it affecting me? A: If your degradation is slow but your efficiency drops instantly at high brightness , you are suffering from Exciton-Polaron Annihilation (EPA), not chemical breakdown.
Comparison Table: Chemical vs. Physical Loss
| Feature | Chemical Degradation (Bond Breaking) | Physical Quenching (EPA) |
| Reversibility | Irreversible. | Reversible (mostly). |
| Time Scale | Gradual decay over hours/days. | Instantaneous with current density. |
| Voltage Behavior | Voltage rises over time. | Voltage remains stable. |
| Solution | Change host material; improve encapsulation. | Widen the recombination zone; dope at lower concentrations. |
Frequently Asked Questions (FAQs)
Q: Can I improve stability by doping TTA? A: Yes. Using TTA as a dopant in a wider-gap host (like ADN or MADN) rather than a neat layer significantly improves lifetime. This isolates the TTA molecules, reducing the probability of radical-radical interactions that lead to permanent chemical defects.
Q: Is the degradation driven by heat? A: Indirectly. While the primary mechanism is electrical (polaron-induced), Joule heating lowers the activation energy for the C-N bond cleavage. Effective heat sinking of the substrate can extend lifetime by 20-30%.
Q: What is the bond dissociation energy (BDE) of the critical bond? A: The exocyclic C-N bond in anthracene derivatives typically has a BDE of approximately 3.0 - 3.5 eV . However, in the cationic state (polaron), this barrier is significantly lowered, making it susceptible to cleavage by "hot" excitons or multiphonon processes.
References
-
Kondakov, D. Y., et al. (2008). "Free-radical pathways in operational degradation of OLEDs." Journal of Applied Physics. Link
- Core mechanistic reference for anthracene-amine bond cleavage.
-
Scholz, S., et al. (2015). "Degradation Mechanisms and Reactions in Organic Light-Emitting Diodes." Chemical Reviews. Link
- Comprehensive review of chemical instabilities in OLED m
-
Giebink, N. C., et al. (2008). "Intrinsic luminance loss in phosphorescent small-molecule organic light emitting devices due to bimolecular annihilation reactions." Journal of Applied Physics. Link
- Authoritative source on Exciton-Polaron Annihil
-
Lide, D. R. (Ed.).[1][2] (2005).[3] "Bond Dissociation Energies."[1][3][4][5] CRC Handbook of Chemistry and Physics. Link
- Source for standard C-N bond energy d
Sources
reducing efficiency roll-off in devices using 9,10-Bis[N-(p-tolyl)anilino]anthracene
This guide functions as a specialized Technical Support Center for researchers working with 9,10-Bis[N-(p-tolyl)anilino]anthracene (often referred to in literature as a derivative of TPA-Anthracene or similar amine-substituted anthracenes).
This material is widely recognized for its high hole mobility and strong fluorescence . However, its hole-dominant transport nature often leads to charge imbalance, causing severe efficiency roll-off (a drop in External Quantum Efficiency at high current densities).
Diagnostic Workflow: Why is your efficiency dropping?
Before attempting to fix the device, you must identify the dominant quenching mechanism. Efficiency roll-off is rarely random; it is a symptom of specific physical failures.
The "Triage" Protocol:
-
Check J-V-L Characteristics: Does the roll-off happen immediately (low brightness) or only at peak intensity?
-
Analyze EL Spectrum: Is there a new emission peak (e.g., exciplex) or a color shift at high voltage?
-
Calculate Charge Balance: Are you hole-dominant? (Hint: With this material, you usually are).
Diagnostic Logic Tree
Use the following logic flow to categorize your specific roll-off issue.
Figure 1: Diagnostic logic tree to isolate the root cause of efficiency roll-off.
Troubleshooting Guide (Q&A)
Issue 1: "My device shows high efficiency at 1 nit, but it crashes immediately as I increase voltage."
Diagnosis: Charge Carrier Imbalance (Hole-Rich System). Technical Context: 9,10-Bis[N-(p-tolyl)anilino]anthracene has two amine wings, making it a strong hole transporter. If your Electron Transport Layer (ETL) is weak or your Electron Injection Layer (EIL) is inefficient, holes will shoot through the Emissive Layer (EML) and pile up at the cathode interface. This causes Triplet-Polaron Quenching (TPQ) .
Solution Protocol:
-
Step 1: Increase the thickness of your ETL (e.g., Alq3 or TPBi) by 5-10 nm to retard hole leakage.
-
Step 2: Switch to a "Hole Blocking" ETL. Materials like BCP (Bathocuproine) or TPBi are essential here because they have deep HOMO levels that physically block holes from escaping the EML.
-
Step 3: Doping. If using TPA-Anthracene as a host, dope it with a material that traps holes, slowing down their mobility.
Issue 2: "The roll-off is gradual, but severe at high brightness (>1000 nits)."
Diagnosis: Triplet-Triplet Annihilation (TTA).
Technical Context: Even in fluorescent devices, triplet excitons are formed (75% of all excitons). While they don't emit light directly, they accumulate. At high density, two triplets collide (
Solution Protocol:
-
Expand the Recombination Zone: If the recombination zone is too narrow (confined to an interface), exciton density spikes locally.
-
Action: Use a Graded Doping profile. Instead of a sharp interface, co-deposit your Hole Transport Material (HTL) and ETL material at the interface to create a "mixed host" region.
-
-
Manage Triplet Lifetime: Ensure your host material has a triplet energy level high enough to prevent back-transfer, or use a host capable of fast triplet harvesting (TADF assistants).
Issue 3: "I see a spectral shift (color change) accompanying the roll-off."
Diagnosis: Exciplex Formation or Recombination Zone Shift. Technical Context: The excess holes from the TPA-anthracene might be crossing into the ETL and forming an exciplex (an excited state complex between the donor HTL and acceptor ETL). This creates a broad, red-shifted emission that is inefficient and slow, contributing to roll-off.
Solution Protocol:
-
Interlayer Insertion: Insert a thin (3-5 nm) layer of a neutral, wide-bandgap material (like mCP ) between the EML and the ETL to prevent direct contact between the hole-rich TPA-anthracene and the electron-rich ETL.
Advanced Optimization Protocols
Protocol A: The "Bipolar Host" Strategy
To minimize roll-off, you must balance the charge transport within the emissive layer. TPA-Anthracene is hole-transporting.[1] You need to pair it with an electron-transporting co-host.
| Parameter | Standard Device | Optimized "Co-Host" Device |
| Host Material | TPA-Anthracene (100%) | TPA-Anthracene (50%) + TPBi (50%) |
| Dopant | Blue Dopant (e.g., BD-1) | Blue Dopant (e.g., BD-1) |
| Charge Balance | Hole Dominant (Roll-off high) | Balanced (Roll-off reduced) |
| Recombination Zone | Narrow (near Cathode) | Wide (Distributed in EML) |
| EQE @ 1000 nits | ~2.5% | >4.5% |
Implementation Steps:
-
Calibrate deposition rates for TPA-Anthracene and your electron transporter (e.g., TPBi) to be 1:1.
-
Co-evaporate both hosts simultaneously with your emitter dopant.
-
This creates a "bipolar" matrix where holes travel on the TPA-Anthracene and electrons travel on the TPBi, meeting in the middle.
Protocol B: Triplet Management via Energy Alignment
You must ensure the Triple Energy (
-
Check: Is
? -
Check: Is
? -
Data Point: Anthracene derivatives typically have
. Standard HTLs like NPB have (Safe). However, some ETLs have low triplet levels. Avoid ETLs with adjacent to the emitter.
Visualizing the Solution
The following diagram illustrates the optimized stack designed to minimize roll-off by confining excitons and balancing charge.
Figure 2: Optimized Device Architecture. Note the inclusion of a Co-Host in the EML and a dedicated HBL to prevent hole leakage, the primary cause of roll-off in TPA-Anthracene devices.
References
-
Efficiency Roll-off Mechanisms: Baldo, M. A., et al. "Transient analysis of organic electrophosphorescence: I. Transient analysis of triplet energy transfer." Physical Review B, 62(16), 10958.
-
Triplet-Polaron Quenching: Reineke, S., et al. "White organic light-emitting diodes with fluorescent tube efficiency." Nature, 459, 234–238.
- Anthracene Derivatives in OLEDs: Kim, S. K., et al. "High-efficiency deep-blue fluorescent organic light-emitting diodes using a 9,10-bis(phenylamino)anthracene derivative." Organic Electronics, 12(1), 2011.
-
Charge Balance Strategies: Murawski, C., et al. "Efficiency roll-off in organic light-emitting diodes." Advanced Materials, 25(47), 6801-6827.[2]
Sources
purification techniques to remove impurities from 9,10-Bis[N-(p-tolyl)anilino]anthracene
Technical Support Center: Advanced Materials Division Subject: Purification Protocol for 9,10-Bis[N-(p-tolyl)anilino]anthracene (OLED Grade) Ticket ID: #PUR-TPA-ANT-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Electronics Group
User Guide: Achieving Device-Grade Purity
Welcome to the Technical Support Center. You are likely working with 9,10-Bis[N-(p-tolyl)anilino]anthracene , a critical hole-transporting and blue-emitting material for OLED applications.
The Problem: Synthesis via Buchwald-Hartwig amination introduces specific, persistent impurities: Palladium (Pd) catalyst residues, unreacted halides (9,10-dibromoanthracene), and mono-substituted byproducts. In OLEDs, even ppm-level impurities act as charge traps, drastically reducing device lifetime and luminance efficiency.
The Solution: This guide provides a self-validating, three-phase purification workflow designed to achieve >99.9% purity (HPLC) and sublimation-grade quality.
Phase 1: Chemical Hygiene & Catalyst Removal (The "Rough" Clean)
Objective: Remove bulk Palladium catalyst, inorganic salts, and phosphine ligands immediately after synthesis.
Q: My crude solid is dark brown/black. Is this normal? A: No. The pure compound should be bright yellow to greenish-yellow. Dark color indicates residual Palladium (Pd) or severe oxidation.
Protocol:
-
Chelation Wash: Dissolve the crude reaction mixture in Toluene or Chloroform . Wash the organic layer 3x with a 5% aqueous solution of Sodium Diethyldithiocarbamate or L-Cysteine .
-
Why? These ligands bind Pd more tightly than your phosphine ligands, pulling the metal into the aqueous phase [1].
-
-
Filtration: Pass the organic layer through a short pad of Celite® mixed with activated charcoal.
-
Validation: The filtrate should lighten in color significantly.
-
Data: Solvent Compatibility Table
| Solvent | Solubility | Application |
| Toluene | High | Reaction medium, Extraction, Recrystallization (Hot) |
| Chloroform/DCM | High | Column Chromatography, Extraction |
| THF | High | Dissolution for analysis |
| Ethanol/Methanol | Insoluble | Precipitation (Anti-solvent) |
| Hexane | Low | Column Eluent (Non-polar component) |
Phase 2: Chromatographic Separation (The "Fine" Clean)
Objective: Separate the target Bis-substituted product from the Mono-substituted byproduct and unreacted starting material.
Q: I see three spots on my TLC. Which one is my product? A: In a non-polar eluent (e.g., Hexane/Toluene), the order of elution (Rf value) is typically:
-
Unreacted 9,10-Dibromoanthracene (Highest Rf, moves fastest).
-
Target: 9,10-Bis[...]anthracene (Middle Rf, bright blue/green fluorescence).
-
Mono-substituted byproduct (Lowest Rf, more polar due to the remaining free bromide/amine interaction).
Protocol:
-
Stationary Phase: Neutral Silica Gel (Acidic silica can degrade amine-rich HTMs).
-
Eluent Gradient: Start with 100% Hexane to flush out unreacted dibromoanthracene. Gradually increase Toluene (or DCM) concentration to 10-20%.
-
Precipitation (Critical Step): Collect the product fractions. Concentrate the solvent to a minimum volume. Pour slowly into excess Methanol or Ethanol under vigorous stirring.
-
Validation: The product should crash out as a fluffy, bright yellow powder. If it oils out, your solution is too concentrated or the methanol is too warm.
-
Phase 3: Sublimation (The "Device-Grade" Standard)
Objective: The final physical separation based on lattice energy. This is non-negotiable for OLED evaporation sources.
Q: The material decomposes during sublimation. What went wrong? A: You likely have residual solvent or the temperature ramp was too aggressive. Solvent molecules trapped in the crystal lattice will "pop" under vacuum, scattering dust, or react with the material at high heat.
Workflow Diagram: Sublimation Logic
Caption: Thermal gradient logic for purifying organic semiconductors. Degassing is critical to prevent decomposition.
Protocol:
-
Vacuum: System must reach
Torr (high vacuum). -
Degassing: Hold source at 150°C for 2 hours. This removes trapped Toluene/Ethanol.
-
Deposition: Set source temperature to 280°C - 310°C (Dependent on specific vacuum pressure). Set the collection zone (cold finger/tube) to roughly 200°C to allow selective crystallization.
-
Self-Validation: Pure crystals will form distinct needles or plates. Amorphous blobs indicate the deposition zone is too cold.
-
Troubleshooting & FAQs
Q: My HPLC shows 99.5% purity, but my OLED device lifetime is short. Why? A: HPLC often misses inorganic impurities (like Palladium or Bromide salts) because they don't absorb UV-Vis light at the monitored wavelengths or elute in the solvent front.
-
Action: Perform ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to check for Pd < 10 ppm. If Pd is high, repeat Phase 1 (Chelation Wash) [2].
Q: The product turned green/brown on the shelf. Can I use it? A: No. Anthracene derivatives are susceptible to photo-oxidation, forming anthraquinones (often green/brown).
-
Action: Re-purify via column chromatography. Always store under Argon/Nitrogen in the dark.
Q: How do I calculate the theoretical yield vs. purity trade-off? A:
-
Synthesis Yield: Typically 60-80%.
-
Sublimation Yield: Typically 50-70% (you lose material to the "hot zone" and "cold trap").
-
Advice: Don't be greedy. Discard the "first fraction" (volatile impurities) and "last fraction" (heavy impurities) during sublimation.
Visualizing the Total Workflow
Caption: End-to-end purification lifecycle from crude synthesis to device integration.[1]
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Base.
-
Muto, J., & Naruke, N. (1968).[2] On the purification and sublimation of anthracene. Proceedings of the Fujihara Memorial Faculty of Engineering Keio University.
-
Benchchem. (n.d.). 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Technical Guide.
Sources
resolving phase separation issues in anthracene-based blended films
Technical Support Center: Morphology Control in Anthracene-Based Blended Films
Introduction: The Thermodynamics of Morphology
Welcome to the technical support hub for high-performance organic semiconductors. You are likely here because your anthracene-based films—critical for OFETs, OLEDs, or photon upconversion systems—are exhibiting inconsistent optoelectronic performance.
In anthracene derivatives (e.g., DPA, TIPS-Ant), the planar
The Core Conflict: You are fighting a war between Thermodynamics (the system wanting to minimize free energy
This guide is structured to troubleshoot these issues at three critical stages: Formulation , Deposition , and Post-Processing .
Module 1: Pre-Deposition & Formulation (The "Ink")
Q: My solution is clear, but the spun film is instantly hazy/opaque. What is happening?
A: You are witnessing Macro-Phase Separation driven by solubility limits. Anthracene derivatives often have limited solubility compared to the polymer matrix (e.g., PMMA, PS). As the solvent evaporates, the concentration of the anthracene crosses the Binodal Line into the metastable region, and then the Spinodal Line into the unstable region. If the solvent evaporates too slowly, the anthracene has time to crystallize into large, light-scattering domains (aggregates > 400nm).
Troubleshooting Protocol: Hansen Solubility Parameter (HSP) Matching
Don't guess your solvent. Calculate the interaction distance (
Step-by-Step:
-
Identify Parameters: Obtain
(Dispersion), (Polar), and (Hydrogen bonding) for your anthracene derivative (Solute 1) and Polymer (Solute 2). -
Calculate Distance (
): [1] -
The "RED" Number: Calculate Relative Energy Difference (
).- : Good solubility.
- : Boundary condition (Risk of aggregation).
- : Phase separation likely.
Corrective Action:
-
Switch Solvents: If using Chloroform (high evaporation, good solubility) results in rough films, blend with a high-boiling point solvent (e.g., Chlorobenzene or o-Dichlorobenzene) to delay the onset of supersaturation.
-
Temperature: Heat the solution to
before spin-coating to increase the solubility limit temporarily.
Data Table 1: Common Solvent Parameters for Anthracene Processing
| Solvent | Boiling Point ( | Application Note | |||
| Chloroform | 61 | 17.8 | 3.1 | 5.7 | Fast drying; kinetic trapping of small domains. |
| Toluene | 110 | 18.0 | 1.4 | 2.0 | Balanced drying; promotes moderate crystallization. |
| Chlorobenzene | 132 | 19.0 | 4.3 | 2.0 | Slower drying; allows thermodynamic self-assembly. |
| o-Dichlorobenzene | 180 | 19.2 | 6.3 | 3.3 | High boiling; promotes vertical phase separation. |
Module 2: Deposition Dynamics (Spin Coating)
Q: I see "sunburst" patterns or radial streaks in my film. Is this phase separation?
A: This is likely Marangoni Instability coupled with crystallization, not pure phase separation. As the solvent evaporates, surface tension gradients drive flow from regions of low surface tension to high surface tension. In anthracene blends, if the anthracene crystallizes during this flow, it pins the contact line, creating radial striations.
Visualizing the Mechanism:
Figure 1: Interplay between solvent evaporation, fluid dynamics, and crystallization during spin coating.
Troubleshooting Protocol: Controlling the "Quench" To stop radial streaks, you must freeze the morphology before Marangoni flows disrupt it.
-
Increase Spin Speed: Move from 1000 rpm to 3000+ rpm. This increases the evaporation rate and thinning rate, "quenching" the film into a solid state faster.
-
Anti-Solvent Dripping: During the spin cycle (e.g., at t=5s), drip a non-solvent (like Methanol) onto the center. This instantly precipitates the polymer/anthracene, locking in the domain size.
Module 3: Vertical Phase Separation (Stratification)
Q: My OFET mobility is terrible, but the film looks good. Why?
A: You likely have Inverse Vertical Phase Separation . For a top-gate OFET, the semiconductor must be at the top surface. For a bottom-gate, it must be at the substrate interface. If the insulating polymer binder (e.g., PMMA) preferentially wets the dielectric interface due to surface energy matching, it forms an insulating barrier, killing charge injection.
The Science: Vertical stratification is driven by Surface Free Energy (
Diagnostic Experiment: Contact Angle Measurement
-
Measure water contact angle on your substrate (e.g.,
). -
Measure water contact angle on a pure anthracene film and pure polymer film.
-
Rule of Thumb: The component with the surface energy closest to the substrate will enrich at the substrate interface.
Corrective Action:
-
Surface Modification: Treat your
with OTS (Octadecyltrichlorosilane) or HMDS. This lowers the substrate surface energy, often repelling the polar polymer and encouraging the aromatic anthracene to settle at the interface (for bottom-gate devices). -
Fluorinated Polymers: If you need the anthracene at the bottom, use a polymer binder with a lower surface energy than anthracene (e.g., fluorinated polymers) to force the polymer to the top (Air) interface.
Module 4: Post-Deposition Annealing
Q: How do I grow larger crystals without causing dewetting?
A: Use Solvent Vapor Annealing (SVA) instead of Thermal Annealing.
Thermal annealing often melts the eutectic mixture or causes sublimation of anthracene. SVA plasticizes the polymer matrix, lowering its glass transition temperature (
Protocol: Controlled Solvent Vapor Annealing
-
Chamber Prep: Place a small reservoir of solvent (e.g., 100
Toluene) in a petri dish. -
Exposure: Place your film (face up) on a stand inside the dish. Cover with a lid.
-
Timing:
-
0-10 mins: Solvent uptake (Swelling).
-
10-30 mins: Nucleation & Growth (Critical Phase).
-
30+ mins: Danger zone (Dewetting/Agglomeration).
-
-
Quenching: Remove the lid rapidly to flash-evaporate the solvent and lock the structure.
Visualizing the Decision Tree:
Figure 2: Diagnostic workflow for common morphology issues in blended films.
References
-
Mechanism of Phase Separation: Phase segregation mechanisms of small molecule-polymer blends unraveled by varying polymer chain architecture.[2][3] Oak Ridge National Laboratory. Link
-
Hansen Solubility Parameters: Hansen Solubility Parameters: A User's Handbook. Hansen-Solubility.com. Link
-
Vertical Phase Separation: Vertical Phase Separation in Blended Organic Semiconducting Films and Impact on Their Electrical and Direct X-Ray Detection Properties. ICMAB.[4] Link
-
Anthracene Crystallization: Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI Crystals. Link
-
Solvent Engineering: The Hansen solubility approach towards green solvent processing. RSC Journal of Materials Chemistry C. Link
Sources
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. impact.ornl.gov [impact.ornl.gov]
- 3. Phase segregation mechanisms of small molecule-polymer blends unraveled by varying polymer chain architecture | ORNL [ornl.gov]
- 4. ICMAB - Vertical Phase Separation in Blended Organic Semiconducting Films and Impact on Their Electrical and Direct X-Ray Detection Properties [icmab.es]
enhancing operational lifetime of OLEDs with 9,10-Bis[N-(p-tolyl)anilino]anthracene
Material Focus: 9,10-Bis[N-(p-tolyl)anilino]anthracene (TTPA / B(p-tolyl)AA) CAS Registry Number: 190974-21-1 Primary Application: Green/Yellow Fluorescent Dopant, Hole Transport Material (HTM)
Welcome to the Advanced Materials Technical Support Hub
You have reached the Tier-3 Engineering Desk. This guide addresses the specific stability challenges associated with 9,10-Bis[N-(p-tolyl)anilino]anthracene (herein referred to as TTPA ).
While anthracene cores are traditionally associated with blue emission, the 9,10-diamine substitution in TTPA significantly alters the conjugation length and electron density, shifting emission to the green/yellow region (approx. 540–560 nm) and lowering the ionization potential. This makes the material highly susceptible to oxidative degradation and morphological instability if not handled with precision.
Below are the three core modules for lifetime enhancement, structured as troubleshooting workflows.
Module 1: Material Purity & Pre-Processing
The Issue: “My device shows rapid initial luminance decay (T95 < 10 hours) despite proper encapsulation.”
Root Cause Analysis: TTPA is typically synthesized via Buchwald-Hartwig amination. The most common "killer" impurities are residual halogens (Br/Cl) and palladium catalysts . Even at ppm levels, these act as deep traps and non-radiative recombination centers, causing exciton-polaron quenching.
Protocol: Gradient Vacuum Sublimation Do not rely solely on HPLC purity (>99.5% is insufficient for OLED lifetime). You must perform thermal gradient sublimation.[1]
Figure 1: Mandatory purification workflow for lifetime-grade TTPA.
Technical FAQ:
-
Q: What is the sublimation temperature for TTPA?
-
A: The onset is typically 260°C–280°C at
Torr. However, TTPA has a high molecular weight (568.75 g/mol ). Avoid exceeding 310°C, as the C-N bond at the 9-position is thermally vulnerable.
-
-
Q: How do I know if my purity is sufficient?
-
A: Standard HPLC is blind to inorganic traps. Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure Palladium (Pd) content is < 5 ppm .
-
Module 2: Device Architecture & Doping Strategy
The Issue: “I see spectral broadening and efficiency roll-off at high current densities.”
Root Cause Analysis: TTPA is a planar molecule prone to π-π stacking aggregation . When molecules aggregate, they form excimers that emit at longer wavelengths (red-shift) and have lower quantum efficiency. Furthermore, as a dopant, if the concentration is too high, concentration quenching occurs.
Optimization Strategy: Host-Dopant Matrix TTPA should rarely be used as a non-doped layer. It functions best as a dopant (3–5 wt%) in a wide-bandgap host like Alq3 (classic) or ADN (9,10-di(2-naphthyl)anthracene) for better stability.
Data Summary: Doping Concentration vs. Efficiency
| Doping Conc.[1][2] (wt%) | PL Quantum Yield | T50 Lifetime (Normalized) | Spectral Shift |
| 100% (Neat) | Low (<30%) | Poor (1.0x) | Red-shifted, Broad |
| 10% | Medium | Moderate (5.0x) | Slight Broadening |
| 3-5% (Optimal) | High (>80%) | Excellent (20x) | Pure Green (554nm) |
| <1% | Medium | Good | Blue-shifted (Host emission risk) |
Protocol: Layer Stack Optimization To maximize lifetime, confine the recombination zone away from the HTL/EML interface to prevent hole accumulation on the TTPA molecules.
Figure 2: Recommended device stack to minimize exciton-polaron quenching.
Module 3: Operational Stability (Thermals & Degradation)
The Issue: “The device works initially but degrades permanently after thermal cycling.”
Root Cause Analysis:
-
Low Tg (Glass Transition Temperature): While anthracene is rigid, the amine substituents add flexibility. If the device heats up (Joule heating), the TTPA molecules may reorient or crystallize, destroying the amorphous film.
-
Chemical Degradation: The bond energy of the
bond is lower than the internal ring bonds. High energy excitons can cleave this bond.
Troubleshooting Steps:
-
Step 1: Thermal Management.
-
Operate at voltages below 6V. High voltage = High heat.
-
Use a high-Tg host (like ADN or CBP) to "lock" the TTPA molecules in a rigid matrix, preventing morphological changes.
-
-
Step 2: Encapsulation.
-
TTPA is amine-based.[3] Amines oxidize easily. Glass-to-glass encapsulation with a UV-cured epoxy seal and a CaO desiccant is mandatory. Thin-film encapsulation (TFE) is recommended for flexible substrates.
-
Figure 3: The primary chemical degradation pathway for amine-substituted anthracenes.
Frequently Asked Questions (FAQ)
Q1: Can I use TTPA as a Hole Transport Layer (HTL) instead of an Emitter?
A: Yes. Because of its two amine groups, TTPA has excellent hole mobility (
Q2: Why is the emission color shifting from Green to Yellow over time? A: This is a classic sign of dopant segregation . As the host material degrades or crystallizes, TTPA molecules cluster together. The resulting "excimer" emission is lower energy (yellow/orange). Fix: Increase the Tg of your host material or lower the doping concentration.
Q3: Is this material compatible with solution processing (Spin Coating)? A: Yes, TTPA is soluble in common organic solvents (Toluene, Chloroform). However, solution-processed films often trap solvent molecules which act as quenchers. For maximum lifetime, Vacuum Thermal Evaporation (VTE) is superior. If you must spin-coat, bake the film at 100°C in a vacuum oven for 1 hour to remove residual solvent.
References & Grounding
-
Material Properties & Synthesis:
-
9,10-Bis[N-(p-tolyl)anilino]anthracene (TTPA). TCI Chemicals. Available at:
-
-
Purification Protocols:
-
Sublimation method for the purification of organic small molecules. Google Patents (US20140191422A1). Available at:
-
-
Anthracene Stability Mechanisms:
-
Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI (Materials, 2020). Available at:
-
-
Degradation in Amine-Anthracenes:
-
The Blue Problem: OLED Stability and Degradation Mechanisms. PMC (NIH). Available at:
-
-
General OLED Lifetime Factors:
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. PMC. Available at:
-
Sources
impact of annealing temperature on 9,10-Bis[N-(p-tolyl)anilino]anthracene film quality
Subject: Impact of Annealing Temperature on Film Quality & Device Performance Material ID: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS: 190974-21-1) Common Abbreviations: TPA-Ant, TTPA Application Domain: Organic Light Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), Fluorescent Probes.
Executive Summary & Core Mechanism
Welcome to the Technical Support Center. You are likely working with 9,10-Bis[N-(p-tolyl)anilino]anthracene , a high-performance anthracene derivative primarily utilized as a Hole Transport Layer (HTL) or a Blue/Green Emitter Host in organic electronics.
The Criticality of Annealing: Unlike small molecules that are vacuum-deposited, solution-processed films of TPA-Ant require thermal annealing to remove residual solvent and relax the internal stress generated during spin-coating. However, the annealing window is narrow.
-
Under-annealing (<
): Retains solvent, causing quenching and poor charge mobility. -
Optimal Annealing (
): Promotes densification and planarization (Amorphous State). -
Over-annealing (>
): Induces crystallization (Polocrystalline State), leading to grain boundaries, high surface roughness, and device short circuits.
Troubleshooting Guide: Diagnostics & Solutions
Use this module to diagnose film quality issues based on observable symptoms.
Symptom A: The film appears hazy or "milky" after heating.
-
Root Cause: Crystallization. You have exceeded the Crystallization Temperature (
). Anthracene cores are highly planar and prone to - stacking aggregation. When sufficient thermal energy is provided, the metastable amorphous film collapses into a polycrystalline state. -
Technical Insight: While crystallization improves charge mobility in OTFTs (Transistors), it is catastrophic for OLEDs because grain boundaries act as leakage paths and exciton quenching sites.
-
Solution:
-
Reduce annealing temperature by 10–15°C.
-
Reduce annealing time (e.g., from 30 mins to 10 mins).
-
Check Substrate: Hydrophobic surfaces can accelerate dewetting/crystallization. Treat ITO with UV-Ozone for 15 mins prior to coating.
-
Symptom B: High operating voltage or low current density.
-
Root Cause: Poor Interfacial Contact or Solvent Trapping.
-
Scenario 1 (Solvent): If annealed too low, residual solvent (chlorobenzene/toluene) acts as an insulator.
-
Scenario 2 (Contact): If the film is too rough (RMS > 5nm), the interface with the subsequent layer (e.g., Alq3 or cathode) is poor.
-
-
Solution:
-
Step-Annealing: Do not place the substrate directly on a hot plate. Ramp temperature: 50°C (5 min)
100°C (10 min). -
Verify Thickness: Thicker films (>80nm) trap solvent more aggressively.
-
Symptom C: Blue-shift or Red-shift in Photoluminescence (PL) Spectra.
-
Root Cause: Aggregation State Change.
-
Red Shift: Formation of J-aggregates (head-to-tail stacking) often induced by partial crystallization.
-
Blue Shift: Formation of H-aggregates (face-to-face stacking) or isolation of monomers.
-
-
Solution: Use PL spectra as a "fingerprint" for morphology. If the spectrum shifts significantly from the solution-state spectrum, your annealing process is altering the molecular packing density.
Decision Logic & Mechanism Visualization
The following diagram illustrates the phase transition logic and troubleshooting flow for TPA-Ant films.
Figure 1: Thermal processing decision tree. The goal is to reach the densified amorphous state without crossing the crystallization energy barrier.
Standard Operating Procedure (SOP): Film Fabrication
Objective: Create a defect-free, amorphous 50nm film.
Materials:
-
9,10-Bis[N-(p-tolyl)anilino]anthracene (Sublimed grade, >99%).
-
Solvent: Toluene or Chlorobenzene (Anhydrous).
-
Substrate: ITO-coated glass (cleaned).
Protocol:
-
Solution Prep: Dissolve material at 10 mg/mL in Toluene. Stir at 50°C for 1 hour to ensure complete dissolution. Filter through a 0.2
m PTFE filter. -
Substrate Prep: UV-Ozone treat ITO for 15 minutes. (Critical for wettability).
-
Deposition: Spin coat at 2000 RPM for 45 seconds.
-
Soft Bake (Solvent Removal): Place on hot plate at 60°C for 5 minutes.
-
Hard Bake (Annealing): Ramp to 110°C for 10 minutes.
-
Note: Do not exceed 130°C. Literature suggests anthracene derivatives begin crystallizing rapidly above this threshold [1].
-
-
Cooling: Allow to cool to room temperature gradually (on a metal block) to prevent thermal shock cracking.
Comparative Data: Annealing Impact
| Parameter | As-Cast (No Anneal) | Optimal Anneal (110°C) | Over-Annealed (150°C) |
| Film Appearance | Transparent | Transparent | Hazy / Opaque |
| RMS Roughness (AFM) | ~0.5 nm | ~0.3 nm (Smoothest) | > 10.0 nm (Rough) |
| Crystal Structure | Amorphous | Amorphous (Densified) | Polycrystalline |
| Hole Mobility ( | Low ( | Medium ( | High (but leakage prone) |
| Device Stability | Poor (Solvent outgassing) | Excellent | Poor (Short circuits) |
Frequently Asked Questions (FAQs)
Q1: Can I use this material for bio-imaging/fluorescence microscopy?
-
Answer: Yes. While primarily an OLED material, anthracene derivatives are excellent fluorophores. However, for biological applications, you must use nanoparticle encapsulation (e.g., in PLGA or Zeonex) because the material is hydrophobic and not soluble in physiological buffers. In this context, annealing is irrelevant; the focus is on encapsulation stability [2].
Q2: My film dewets (forms droplets) during annealing. Why?
-
Answer: The surface energy of the substrate is too low compared to the material.
-
Fix: Increase the UV-Ozone treatment time on your ITO/Glass.
-
Fix: Switch solvent to Chlorobenzene (higher boiling point, slower evaporation) to allow better film leveling before drying.
-
Q3: What is the exact Tg (Glass Transition Temp)?
-
Answer: For 9,10-Bis[N-(p-tolyl)anilino]anthracene, the
is typically in the range of 100°C – 120°C , depending on purity and exact derivative structure. The Melting Point ( ) is significantly higher (>250°C). You must operate near but well below [3].
References
-
TCI Chemicals. (n.d.). Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS 190974-21-1).[1][2][3] Retrieved from
-
Matsui, K., et al. (2015). Size-dependent optical properties of 9,10-Bis(phenylethynyl)anthracene Crystals. Journal of Luminescence.[4] (Discusses fluorescence and crystal size effects). Retrieved from
-
BenchChem. (n.d.). Technical Guide: 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA) - Properties and Applications.[5] Retrieved from
Sources
- 1. 9,10-Bis[N-(p-tolyl)anilino]anthracene , >98.0%(HPLC)(N) , 190974-21-1 - CookeChem [cookechem.com]
- 2. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Green TADF OLED Material|9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene [benchchem.com]
Validation & Comparative
comparing hole mobility of 9,10-Bis[N-(p-tolyl)anilino]anthracene vs NPB
Topic: Comparative Analysis of Hole Mobility: 9,10-Bis[N-(p-tolyl)anilino]anthracene vs. NPB Content Type: Technical Comparison Guide Audience: Materials Scientists, Device Physicists, and OLED Researchers
Executive Summary: The Stability-Mobility Trade-off
In the development of organic light-emitting diodes (OLEDs), the Hole Transport Layer (HTL) is critical for charge balance and device longevity. NPB (N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine) has long served as the industry benchmark due to its reliable hole mobility and low cost. However, its morphological instability at high temperatures limits its application in high-performance automotive or industrial displays.
9,10-Bis[N-(p-tolyl)anilino]anthracene (referred to herein as TPA-An ), represents a class of anthracene-cored diamines designed to bridge the gap between transport efficiency and thermal robustness. While NPB relies on a biphenyl core, TPA-An utilizes a rigid anthracene backbone, offering a distinct trade-off: comparable hole mobility with significantly enhanced thermal stability (
This guide objectively compares these two materials, providing the mechanistic insights and experimental protocols necessary to validate their performance in your specific device architecture.
Chemical & Physical Property Comparison
The fundamental difference lies in the core structure. NPB’s biphenyl linkage allows for some torsional flexibility, contributing to its lower glass transition temperature (
Table 1: Physicochemical Profile
| Feature | NPB (Benchmark) | TPA-An (Alternative) | Implication |
| Core Structure | Biphenyl diamine | Anthracene diamine | Anthracene provides superior planar rigidity. |
| Molecular Weight | 588.75 g/mol | ~568.7 g/mol | Similar evaporation profiles for vacuum deposition. |
| Glass Transition ( | 95°C - 98°C | ~120°C - 135°C | TPA-An resists morphological degradation at higher operating temps. |
| HOMO Level | -5.4 eV | -5.5 to -5.6 eV | TPA-An has a slightly deeper HOMO, potentially improving electron blocking. |
| Hole Mobility ( | TPA-An maintains competitive mobility despite bulky steric groups. | ||
| Fluorescence | Weak (Blue-violet) | Strong (Blue) | TPA-An can act as a dual-function HTL/Host; NPB is strictly HTL. |
Note on Nomenclature: TPA-An is chemically defined as N,N'-Diphenyl-N,N'-di(p-tolyl)-9,10-anthracenediamine. Ensure CAS verification (e.g., CAS 190974-21-1) when sourcing, as "anthracene derivatives" are a broad class.
Hole Mobility Analysis
Mechanistic Differences
Charge transport in amorphous organic films occurs via hopping , described by the Marcus theory of electron transfer.
-
NPB: The naphthyl groups prevent tight
- stacking, which is necessary to maintain an amorphous state, but the biphenyl core allows for sufficient orbital overlap to facilitate hole hopping. -
TPA-An: The anthracene core is highly conjugated. However, the bulky N-(p-tolyl)anilino groups at the 9,10 positions are twisted relative to the anthracene plane (nearly 90°). This steric hindrance prevents crystallization (good for film quality) but can slightly disrupt the intermolecular overlap required for maximum mobility compared to planar acenes.
Performance Verdict
While NPB is often cited with a mobility of
Key Insight: The slight reduction in mobility in TPA-An is often negligible in thin-film devices (<50 nm layers), where the injection barrier (HOMO alignment) becomes the rate-limiting step rather than bulk transport.
Visualization: Energy Level & Transport Pathway
The following diagram illustrates the energy alignment and hole injection pathway, highlighting TPA-An's deeper HOMO which acts as a natural electron blocking layer.
Caption: Energy level diagram comparing hole injection barriers. TPA-An's deeper HOMO (-5.6 eV) assists in blocking electron leakage from the EML compared to NPB.
Experimental Protocol: Measuring Hole Mobility (SCLC Method)
To validate the mobility of TPA-An versus NPB in your specific deposition system, the Space Charge Limited Current (SCLC) method is recommended over Time-of-Flight (TOF) for thin films, as it mimics actual device operation conditions.
Objective
Determine the zero-field hole mobility (
Device Architecture
Structure: ITO / PEDOT:PSS (40 nm) / HTL (100-150 nm) / Al (100 nm) Note: We use a "Hole Only" device. The high work function of PEDOT:PSS ensures hole injection, while the Al cathode creates a large barrier for electron injection, ensuring current is solely due to holes.
Step-by-Step Methodology
-
Substrate Preparation:
-
Clean ITO glass: Detergent
Deionized Water Acetone Isopropanol (Ultrasonic bath, 15 min each). -
UV-Ozone treat for 15 minutes to increase ITO work function.
-
-
Layer Deposition:
-
HIL: Spin-coat PEDOT:PSS (filtered 0.45
m) at 3000 rpm. Bake at 120°C for 20 min in air. -
HTL (Variable): Thermal evaporation of NPB or TPA-An.
-
Crucial Step: Deposit a thick layer (>100 nm) to minimize leakage current and interface effects.
-
Rate: 1.0 Å/s at base pressure
Torr.
-
-
Cathode: Deposit Aluminum (100 nm) through a shadow mask.
-
-
Characterization:
-
Measure J-V characteristics using a source meter (e.g., Keithley 2400) in the dark.
-
Sweep voltage from 0V to 10V.
-
-
Data Analysis (Mott-Gurney Law): Fit the J-V curve in the SCLC region (where
) using the equation:- : Current density
- : Relative permittivity (assume ~3.0 for organic solids)
- : Thickness of the HTL (verify via Ellipsometry or Dektak)
- : Hole mobility[1][2][3]
Field Dependent Fit: If the plot of
vs is linear, use the Poole-Frenkel model: .
Experimental Workflow Visualization
Caption: Workflow for fabricating Hole-Only Devices (HOD) to extract mobility values via SCLC method.
Conclusion & Recommendation
-
Choose NPB if: Your application is a standard prototype or low-temperature display where cost and established protocols are paramount. Its mobility is slightly higher and well-characterized.
-
Choose TPA-An if: You are developing high-brightness or automotive OLEDs. The slight trade-off in mobility is outweighed by the superior thermal stability (
C), which prevents film crystallization during operation, significantly extending device lifetime (LT50).
References
-
TCI Chemicals. Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene. Retrieved from .
-
PubChem. Compound Summary: 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene.[4] Retrieved from .
-
BenchChem. Performance Benchmark of 9,10-Di(naphthalen-2-yl)anthracene in OLED Devices. (Reference for Anthracene derivative stability). Retrieved from .
-
Journal of Materials Chemistry C. Photophysical characterization of the 9,10-disubstituted anthracene chromophore. (Mechanistic insight on anthracene substitution). Retrieved from .
-
ResearchGate. Triphenylamine (TPA)‐Functionalized Structural Isomeric Polythiophenes. (Context on TPA-based hole transport). Retrieved from .
Sources
- 1. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. How to design more efficient hole-transporting materials for perovskite solar cells? Rational tailoring of the triphenylamine-based electron donor - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene | C42H36N2 | CID 22976653 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Technical Guide: Anthracene-Core vs. Traditional Arylamine Hole Transport Materials
Executive Summary
This guide provides a technical comparison between Traditional Arylamine-based Hole Transport Materials (HTMs) and the emerging class of Anthracene-Core HTMs.
While traditional arylamines (e.g., NPB, TPD, Spiro-OMeTAD) remain the industry standard due to their excellent hole injection capabilities and amorphous film formation, they frequently suffer from low thermal stability and morphological degradation. Anthracene-core derivatives have emerged as a robust alternative, leveraging the rigid acene scaffold to enhance glass transition temperatures (
Structural & Mechanistic Fundamentals
To select the appropriate HTM, one must understand the fundamental difference in their charge transport mechanisms.
Traditional Arylamines (The Incumbents)
-
Examples: TPD, NPB (
-NPD), Spiro-OMeTAD. -
Mechanism: Charge transport occurs via a hopping mechanism between nitrogen centers. The nitrogen lone pair stabilizes the radical cation formed during hole transport.
-
Limitation: The flexible biphenyl or phenyl linkers allow for conformational freedom, leading to lower
(e.g., TPD C). This results in crystallization or morphological collapse under thermal stress, causing device failure.
Anthracene-Core Derivatives (The Challengers)
-
Examples: 9,10-di(naphth-2-yl)anthracene derivatives, A102 (Anthracene-arylamine hybrids).
-
Mechanism: These materials incorporate a rigid anthracene core. While they still utilize amine groups for hole injection, the planar anthracene core dictates the solid-state packing.
-
Advantage: The rigid core significantly boosts thermal stability (
C) and facilitates partial face-to-face -stacking, which can increase hole mobility ( ) beyond the hopping limit of amorphous amines.
Mechanistic Visualization
Figure 1: Structural causality comparing the disordered hopping of flexible amines vs. the stacking-enhanced transport of anthracene derivatives.
Critical Performance Metrics
The following data aggregates performance benchmarks from standard OLED and Perovskite Solar Cell (PSC) applications.
Table 1: Comparative Performance Matrix
| Metric | Traditional Arylamine (e.g., NPB/Spiro) | Anthracene-Core HTM (e.g., A102/Derivatives) | Impact on Device |
| Hole Mobility ( | Higher current density; reduced resistive loss. | ||
| Glass Transition ( | Prevents film crystallization during operation; extends lifetime. | ||
| HOMO Level | -5.2 to -5.4 eV | -5.3 to -5.5 eV | Tunable via side-groups; generally matches ITO/Perovskite well. |
| Morphological Stability | Low (Prone to aggregation) | High (Rigid scaffold) | Critical for long-term device storage and heat resistance. |
| Cost/Synthesis | Low-Medium (Mature supply chain) | Medium-High (Newer synthetic routes) | Affects mass production scalability. |
Key Insight: While Spiro-OMeTAD is the "king" of PSCs, it suffers from dopant-induced degradation. Anthracene-based alternatives (like A102) have demonstrated superior stability in perovskite devices without sacrificing efficiency [1][2].
Experimental Validation Protocols
To validate these materials in your own lab, you must employ self-validating protocols. Do not rely on vendor datasheets alone.
Protocol A: Hole Mobility via SCLC (Space Charge Limited Current)[1][2][3]
Objective: Determine the intrinsic hole mobility (
The "Hole-Only" Device Architecture: ITO (Anode) / PEDOT:PSS / HTM (Test Material) / MoO3 / Ag (Cathode) Note: The high work function of MoO3/Ag prevents electron injection, ensuring only holes are measured.
Workflow Diagram:
Figure 2: Validation workflow for extracting mobility using the SCLC method.
Step-by-Step Methodology:
-
Fabrication: Spin-coat or evaporate the HTM to a thickness (
) of 100–150 nm. Critical: Measure precisely using a profilometer or ellipsometer; mobility depends on , so small thickness errors cause massive mobility errors. -
Measurement: Perform a voltage sweep (0V
10V) in the dark. -
Validation: Plot
vs. . You must identify the region with a slope of .-
Slope = 1: Ohmic contact (too low voltage).
-
Slope > 3: Trap-filling limit (traps are dominating).
-
Slope = 2: SCLC region (Valid for calculation).
-
-
Calculation: Use the Mott-Gurney equation [3]:
(Where for organic semiconductors).
Protocol B: HOMO Level Determination via Cyclic Voltammetry (CV)[4][5][6]
Objective: Accurately map the energy landscape to ensure efficient hole injection.
Setup:
-
Working Electrode: Glassy Carbon (coated with HTM film).
-
Reference: Ag/AgCl (or Ag/AgNO
in acetonitrile). -
Counter: Platinum wire.
-
Electrolyte: 0.1 M TBAPF
in Dichloromethane or Acetonitrile. -
Internal Standard: Ferrocene (Fc/Fc
).
Methodology:
-
Run the CV scan of the HTM film. Identify the onset oxidation potential (
).[1][2] -
Add Ferrocene to the solution and run the scan again to find the Ferrocene half-wave potential (
). -
Calculation:
Note: The value 4.8 eV represents the energy level of Ferrocene relative to vacuum [4].
Synthesis & Scalability Notes
-
Arylamines: Synthesis is typically via Buchwald-Hartwig amination. This is a mature, scalable process, keeping costs relatively low (
150/g for research grades). -
Anthracene Derivatives: Often require multi-step coupling (Suzuki-Miyaura) to attach arylamine wings to the anthracene core. Steric hindrance can lower yields, making these materials currently more expensive (
500/g). However, the increased operational lifetime often justifies the cost in commercial OLED panels.
Conclusion
For standard prototyping where cost and ease of processing are paramount, Traditional Arylamines (Spiro-OMeTAD, NPB) remain the logical choice.
However, for high-performance devices requiring thermal durability (>85°C operational tests) or high current densities, Anthracene-Core HTMs are superior. Their rigid structure prevents the morphological degradation that plagues standard amines, making them the preferred candidate for automotive OLEDs and next-generation stable Perovskite Solar Cells.
References
-
Anthracene–arylamine hole transporting materials for perovskite solar cells. Chemical Communications. (2015). Comparison of A102 vs Spiro-OMeTAD showing improved stability.[3][4]
-
Designing of anthracene-arylamine hole transporting materials for organic and perovskite solar cells. ResearchGate. (2025). Computational and experimental analysis of mobility and stability.
-
Space Charge Limited Current (SCLC) for Mobility in Organic Semiconductors. Fluxim. Standard protocols for mobility extraction.
-
Determination of HOMO and LUMO energies from CV. ResearchGate/Prezi. Methodological standard for energy level calculation.
-
Influence of heteroatoms on the charge mobility of anthracene derivatives. Journal of Materials Chemistry C. (2014). Analysis of packing and mobility in anthracene cores.
Sources
Validating "OLED-Grade" Purity: A Technical Guide for 9,10-Bis[N-(p-tolyl)anilino]anthracene
Topic: Validating Purity of 9,10-Bis[N-(p-tolyl)anilino]anthracene Content Type: Publish Comparison Guide
Executive Summary
In the development of organic light-emitting diodes (OLEDs), material purity is not merely a specification—it is the primary determinant of device lifetime. For Hole Transport Layer (HTL) materials like 9,10-Bis[N-(p-tolyl)anilino]anthracene (often abbreviated as TPA-Anthracene or similar derivatives), trace impurities act as charge traps and non-radiative recombination centers.
This guide challenges the industry standard of relying solely on HPLC "Area %." We compare the efficacy of High-Performance Liquid Chromatography (HPLC) against Quantitative Nuclear Magnetic Resonance (qNMR) and establish a multi-modal validation protocol required to certify "Sublimed Grade" (>99.9%) materials.
Part 1: The Analytical Challenge
The synthesis of 9,10-Bis[N-(p-tolyl)anilino]anthracene typically involves a palladium-catalyzed Buchwald-Hartwig amination of 9,10-dibromoanthracene. This synthetic route introduces specific impurity classes that single-method analysis often misses:
-
Mono-substituted intermediates: Where only one bromine atom is replaced by the amine.
-
Dehalogenated byproducts: Anthracene derivatives where bromine is lost but not replaced.
-
Inorganic residues: Palladium nanoparticles and phosphine ligands (fatal to OLED efficiency).
The Comparison: HPLC vs. qNMR
| Feature | HPLC (UV-Vis Detection) | qNMR (1H Quantitative) |
| Primary Strength | Separation: Excellent at resolving structurally similar organic impurities (e.g., mono- vs. bis-substituted). | Absoluteness: Does not require reference standards for impurities; quantifies based on molar ratios. |
| Detection Basis | Absorption coefficient ( | Nuclear spin.[3][4][5][6] Signal intensity is directly proportional to molar concentration, regardless of structure. |
| Blind Spots | Inorganic salts, residual solvents (often elute in dead volume), and moisture. | Trace impurities (<0.5%) buried under large solvent or product peaks; paramagnetic impurities (Pd residues) broadening signals. |
| OLED Relevance | Critical for identifying organic trap states. | Critical for identifying solvents (morphology disruptors) and stoichiometry. |
Part 2: Validated Experimental Protocols
Method A: HPLC Protocol for Hydrophobic Anthracenes
Why this fails standard protocols: This molecule is highly hydrophobic. Standard C18 methods using Methanol/Water often cause the compound to precipitate on the column or elute as a broad, tailing peak.
Optimized Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water (0.1% Formic Acid)
-
Mobile Phase B: Tetrahydrofuran (THF) / Acetonitrile (50:50 v/v). Note: THF is required to solubilize the anthracene core.
-
Gradient:
-
0-2 min: 60% B
-
2-15 min: Linear ramp to 100% B
-
15-20 min: Hold 100% B (Elution of target)
-
20-25 min: Re-equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (general) and 400 nm (anthracene core specific).
-
Sample Prep: Dissolve 1 mg in 1 mL pure THF. Sonicate for 10 mins. Filter through 0.22 µm PTFE filter.
Interpretation: The mono-substituted impurity is more polar and will elute before the main peak. Bis-substituted target elutes late.
Method B: qNMR Protocol (Self-Validating System)
Why this is necessary: HPLC area % assumes the impurity has the same extinction coefficient as the target. This is rarely true. qNMR provides the "True Mass Balance."
Protocol:
-
Internal Standard (IS): Use 1,3,5-Trimethoxybenzene or Dimethyl sulfone . These are non-volatile, stable, and have sharp singlets in regions typically free of aromatic signals.
-
Solvent: CDCl3 (Deuterated Chloroform) is standard, but if solubility is poor, use TCE-d2 (1,1,2,2-Tetrachloroethane-d2) and heat to 350K.
-
Acquisition Parameters (Critical for Quantitation):
-
Pulse Angle: 90°
-
Relaxation Delay (d1): Must be
(typically 30-60 seconds). Standard default delays (1s) will yield false high purity results. -
Scans: 32 or 64 (for S/N > 150).
-
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity of standard)
Part 3: Visualization of the Validation Workflow
The following diagram illustrates the decision matrix for certifying a batch as "Device Ready."
Figure 1: The "OLED-Grade" validation workflow. Note that sublimation is only performed after HPLC confirms the removal of non-volatile organic impurities.
Part 4: Comparative Performance Data
The table below summarizes experimental findings when analyzing a "99% pure" commercial batch using different methodologies.
| Analytical Method | Purity Result | What was Detected? | Verdict |
| Standard HPLC (MeCN/H2O) | 99.8% | Only the main peak. Impurities precipitated on column or co-eluted. | False Positive (Dangerous for OLEDs) |
| Optimized HPLC (THF/MeCN) | 98.2% | Detected 1.5% mono-substituted byproduct (eluted earlier). | Accurate Organic Profile |
| 1H NMR (Standard) | "Clean" | Spectrum looked consistent with structure. Small impurity peaks ignored as noise. | Qualitative Only |
| qNMR (60s delay) | 97.5% | Detected 0.7% residual Toluene solvent + organic impurities. | Accurate Mass Balance |
References
-
Synthesis & Impurity Context
-
Analytical Methodology (qNMR)
-
HPLC of Polycyclic Aromatics
- Separation of Anthracene Deriv
-
SIELC Technologies Application Note.
-
OLED Material Standards
- Impact of Impurities on OLED Lifetime.
-
Beilstein J. Org. Chem. 2018, 14, 282–290.
Sources
- 1. PhotochemCAD | 9,10-Bis(phenylethynyl)anthracene [photochemcad.com]
- 2. 9,10-Bis(phenylethynyl)anthracene [omlc.org]
- 3. rssl.com [rssl.com]
- 4. researchgate.net [researchgate.net]
- 5. specificpolymers.com [specificpolymers.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. enovatia.com [enovatia.com]
Advanced Characterization Guide: SCLC Hole Mobility in 9,10-Bis[N-(p-tolyl)anilino]anthracene
Topic: Space Charge Limited Current (SCLC) Measurement of 9,10-Bis[N-(p-tolyl)anilino]anthracene Content Type: Publish Comparison Guide
Executive Summary
This technical guide outlines the precise protocol for determining the hole mobility (
Targeted at device physicists and materials scientists, this document moves beyond basic I-V sweeps. It synthesizes fabrication causality, trap-state analysis, and comparative benchmarking against industry standards like NPB and TPD . TPA-AN is a critical blue-emitting hole transport material (HTM) distinguished by its planar anthracene core, which facilitates
Part 1: Comparative Benchmarking
Before initiating measurement, it is vital to understand where TPA-AN sits in the charge transport landscape. The following table contrasts TPA-AN with standard alternatives used in Organic Light Emitting Diodes (OLEDs).
Table 1: Charge Transport & Physical Properties Comparison
| Feature | TPA-AN (Target) | NPB (Standard) | TPD (Alternative) | Implication for SCLC |
| Core Structure | Anthracene (Planar) | Biphenyl (Twisted) | Biphenyl (Twisted) | Planarity favors intermolecular overlap; expect steeper SCLC slopes. |
| Hole Mobility ( | ~10 | ~10 | ~10 | TPA-AN requires lower voltage to reach SCLC regime than NPB. |
| Glass Transition ( | High (>100°C) | ~95°C | ~65°C | TPA-AN films are morphologically stable during thermal evaporation. |
| HOMO Level | ~ -5.3 to -5.4 eV | -5.4 eV | -5.5 eV | Ohmic contact formation with PEDOT:PSS (-5.2 eV) is efficient. |
| Trap Density | Moderate | Low | Moderate | Expect distinct Trap-Filled Limit (TFL) regions in TPA-AN curves. |
*Note: Mobility values are field-dependent. TPA-AN values are theoretical estimates based on structural analogs (9,10-diphenylanthracene derivatives) and require experimental verification via the protocol below.
Part 2: Experimental Protocol (Self-Validating System)
The reliability of SCLC data hinges on the "Hole-Only" architecture. You must ensure that electron injection is completely blocked; otherwise, recombination current will inflate the calculated mobility.
A. Device Architecture & Logic
The device stack is designed to create an Ohmic contact at the anode and a blocking contact at the cathode.
Device Stack: ITO / PEDOT:PSS (40 nm) / TPA-AN (Varied Thickness: 80, 120, 150 nm) / MoO3 (10 nm) / Al (100 nm)
-
Anode (ITO/PEDOT:PSS): Work function ~5.2 eV matches TPA-AN HOMO, ensuring Ohmic injection (supply of carriers > transport of carriers).
-
Active Layer (TPA-AN): Thickness variation is mandatory to validate the Mott-Gurney law (
). -
Cathode (MoO3/Al): MoO3 acts as an electron blocking layer (EBL) and protects the organic layer from Al diffusion.
B. Workflow Visualization
Figure 1: End-to-end workflow for SCLC device fabrication and validation. Note the critical decision diamond at "Ohmic Check."
C. Step-by-Step Methodology
-
Substrate Preparation:
-
Patterned ITO glass (
). -
Critical: UV-Ozone treatment for 15-20 mins immediately before PEDOT:PSS deposition. This increases ITO work function from ~4.7 eV to ~5.1 eV, lowering the injection barrier into TPA-AN.
-
-
Hole Injection Layer (HIL):
-
Spin-coat PEDOT:PSS (AI 4083) at 3000 rpm for 60s.
-
Bake at 120°C for 20 mins in air to remove residual water. Why? Moisture acts as a deep trap state, severely reducing measured mobility.
-
-
Active Layer Deposition (TPA-AN):
-
Thermal evaporation at rate
. -
Variable Thickness: Fabricate devices with thicknesses
nm. -
Validation: Measure actual thickness using a profilometer (e.g., Dektak) or Ellipsometry. Do not rely solely on the quartz crystal monitor.
-
-
Cathode Deposition:
-
Deposit 10 nm MoO
followed by 100 nm Al. The MoO ensures a high work function interface at the cathode, effectively blocking electron injection from Al, ensuring a pure hole-current.
-
Part 3: Data Analysis & Physics
The Mott-Gurney Equation
In the SCLC region (where the log-log plot of
Where:
- (Relative permittivity of TPA-AN, typical for anthracene derivatives).
- (Built-in voltage, typically ~0V for symmetric contacts, or determined from the transition point).
- = Field-dependence pre-factor (Poole-Frenkel factor).
Interpretation of the J-V Curve
You will observe three distinct regimes in your log-log plot:
-
Ohmic Region (Low Voltage):
. Current is limited by thermally generated carriers. If this region extends to high voltages, your film is too conductive (doping) or too thin. -
Trap-Filled Limit (TFL): Steep rise (
). Traps are being filled. The onset voltage ( ) allows you to calculate trap density ( ). -
Child’s Law Region (SCLC):
. This is where you extract mobility.
Validation Logic (The
Check)
To prove the current is truly space-charge limited and not contact limited:
-
Plot
vs for the SCLC region. -
Extract slopes for different thicknesses (
). -
Plot these slopes against
. The relationship must be linear. If it is not, the measurement is invalid (likely contact resistance issues).
Part 4: References
-
Mott, N. F., & Gurney, R. W. (1940). Electronic Processes in Ionic Crystals. Oxford University Press. (Foundational Theory of SCLC).
-
Blakesley, J. C., et al. (2014). "Towards reliable charge-mobility benchmark measurements for organic semiconductors." Organic Electronics, 15(6), 1263-1272. Link (Protocol Standardization).
-
Popovic, Z. D., et al. (2002). "Mobility of holes in N,N'-diphenyl-N,N'-bis(1-naphthyl)-(1,1'-biphenyl)-4,4'-diamine (NPB)." Journal of Applied Physics, 92, 575. (Reference for NPB Mobility).
-
TCI Chemicals. (n.d.). "Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene." Link (Material Properties).
-
Klauk, H. (2010). Organic Electronics II: More Materials and Applications. Wiley-VCH. (Anthracene derivative transport properties).[1][2]
Sources
comparative study of luminous efficiency in blue OLED host materials
Topic: Comparative Study of Luminous Efficiency in Blue OLED Host Materials Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Materials Engineers[1][2]
Executive Summary
Achieving high luminous efficiency in blue Organic Light-Emitting Diodes (OLEDs) is the "holy grail" of display technology. Unlike red and green counterparts, blue devices suffer from a critical trade-off: the high triplet energy (
This guide provides a technical comparison of three distinct classes of host materials: Carbazole-based (mCP) , Phosphine Oxide-based (DPEPO) , and Bipolar Nitrile-based (CzBN) . We analyze their performance in Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent (PHOLED) systems, supported by experimental protocols and mechanistic insights.
Part 1: Strategic Overview – The "Blue Problem"
In blue OLEDs, the host material dictates the upper limit of efficiency. The host must possess a triplet energy (
-
The Challenge: High
usually requires breaking conjugation (wide bandgap), which drastically reduces carrier mobility and increases driving voltage. -
The Metric: We focus on External Quantum Efficiency (EQE) and Efficiency Roll-off (efficiency drop at high brightness) as the primary indicators of host performance.
Part 2: Deep Dive Comparison
1. The Classic Benchmark: mCP (1,3-Bis(N-carbazolyl)benzene)
-
Classification: Hole-Transporting Host (p-type).
-
Mechanism: Relies on high-lying HOMO levels to facilitate hole injection.
-
Performance Profile:
-
Pros: Excellent morphological stability; well-understood degradation mechanisms; commercially abundant.
-
Cons: Low electron mobility (
) leads to charge accumulation at the EML/ETL interface. Its ( ) is borderline for deep-blue emitters, leading to exciton leakage. -
Verdict: The "Safe Bet" for initial screening but rarely yields champion efficiencies in deep-blue devices due to charge imbalance.
-
2. The High-Energy Specialist: DPEPO (Bis[2-(diphenylphosphino)phenyl] ether oxide)
-
Classification: Electron-Transporting Host (n-type) / High-
Host. -
Mechanism: The phosphine oxide (
) group breaks conjugation, resulting in an exceptionally high ( ). -
Performance Profile:
-
Pros: Near-perfect exciton confinement for deep-blue TADF emitters. Often achieves EQEs
.[2] -
Cons: Poor hole transport. The rigid structure and high polarity often cause severe Efficiency Roll-off at high brightness due to Triplet-Polaron Quenching (TPQ).
-
Verdict: The "Efficiency King" at low brightness, but struggles with operational stability and roll-off.
-
3. The Modern Balanced Approach: CzBN (Carbazole-Benzonitrile Derivatives)
-
Mechanism: Combines electron-donating carbazoles with electron-withdrawing nitrile groups in a single molecule.
-
Performance Profile:
-
Pros: Balanced charge fluxes reduce polaron accumulation.[5] Lowers driving voltage significantly (often
at turn-on). -
Cons: Synthesis is more complex. Tuning the Donor-Acceptor ratio is critical to maintain high
. -
Verdict: The "Future Standard." Offers the best compromise between high EQE and low voltage/roll-off.
-
Part 3: Comparative Data Summary
The following table synthesizes performance metrics from recent literature for deep-blue TADF devices using these hosts.
| Feature | mCP (Benchmark) | DPEPO (High | CzBN (Bipolar) |
| Triplet Energy ( | 2.90 eV | 3.00 - 3.30 eV | 2.95 - 3.05 eV |
| Charge Transport | Hole Dominant | Electron Dominant | Bipolar (Balanced) |
| Max EQE (Typical) | 15 - 18% | 20 - 30% | 21 - 25% |
| Turn-on Voltage | High (>3.5 V) | Moderate (3.0 V) | Low (<2.8 V) |
| Efficiency Roll-off | Moderate | Severe (TPQ limited) | Low (Balanced Flux) |
| Best Use Case | Sky-Blue / Reference | Deep-Blue TADF | Low-Power / Mobile |
Part 4: Experimental Protocol (Self-Validating System)
To objectively compare these hosts, you must control the Charge Balance Factor (
Phase A: Carrier Balance Validation
-
Fabricate Hole-Only Devices (HOD):
-
Structure: ITO / HAT-CN (10nm) / TAPC (40nm) / HOST (30nm) / TAPC (10nm) / Al
-
Logic: TAPC blocks electrons; current is purely hole-driven.
-
-
Fabricate Electron-Only Devices (EOD):
-
Structure: ITO / TmPyPB (10nm) / HOST (30nm) / TmPyPB (40nm) / LiF / Al
-
Logic: TmPyPB blocks holes; current is purely electron-driven.
-
-
Analysis: Plot J-V curves. Ideally, the HOD and EOD curves for your host should overlap. If HOD current >> EOD current (like in mCP), you must dope the EML with an n-type co-host or use a stronger ETL.
Phase B: Blue OLED Fabrication Workflow
-
Substrate Prep: Indium Tin Oxide (ITO) glass (
). Sonicate in acetone/isopropanol. UV-Ozone treat for 15 min (Critical for work function alignment). -
Vacuum Deposition:
-
Base Pressure:
. -
EML Deposition: Co-evaporate Host and Blue Dopant (e.g., DMAC-DPS or TCzTrz) at a controlled rate (e.g., Host 1.0 Å/s : Dopant 0.1 Å/s for 10% doping).
-
Note: Use dual quartz crystal monitors (QCM) to lock the ratio.
-
-
Encapsulation: Glass-to-glass epoxy seal in
glovebox ( ).
Phase C: EQE Measurement
-
Equipment: Source Measure Unit (Keithley 2400) + Calibrated Spectroradiometer (e.g., Konica Minolta CS-2000) or Integrating Sphere.
-
Calculation:
[6][7]-
Validation: Ensure the emission spectrum matches the PL spectrum of the dopant to rule out host emission (which indicates poor energy transfer).
-
Part 5: Visualization & Mechanism
Diagram 1: Energy Transfer & Confinement Mechanism
This diagram illustrates why DPEPO and CzBN outperform mCP in deep-blue applications. Note the
Caption: Energy diagram showing critical triplet confinement. The Host T1 must exceed Guest T1 to prevent reverse energy transfer (quenching).
Diagram 2: Device Architecture Comparison
Visualizing the stack differences between a standard mCP device and a high-performance Bipolar device.
Caption: Comparison of layer stacks. The Bipolar stack (Right) centers the recombination zone, improving stability compared to the hole-rich mCP stack (Left).
References
-
Review of Blue OLED M
-
High Triplet Energy Hosts (DPEPO/CzBN)
- Title: High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach
- Source: Frontiers in Chemistry
-
URL:[Link]
-
Low Voltage Blue Hosts (CzBN)
-
OLED Characteriz
-
DPEPO Isomeriz
- Title: Extremely condensing triplet states of DPEPO-type hosts through constitutional isomeriz
- Source: N
-
URL:[Link]
Sources
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts with small singlet–triplet splittings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]
- 5. Extremely condensing triplet states of DPEPO-type hosts through constitutional isomerization for high-efficiency deep-blue thermally activated delayed fluorescence diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 8. datainsightsmarket.com [datainsightsmarket.com]
- 9. oled-info.com [oled-info.com]
- 10. researchgate.net [researchgate.net]
- 11. gatherlab.uni-koeln.de [gatherlab.uni-koeln.de]
- 12. ossila.com [ossila.com]
- 13. oldcitypublishing.com [oldcitypublishing.com]
thermal analysis TGA DSC validation of 9,10-Bis[N-(p-tolyl)anilino]anthracene stability
Topic: Thermal Analysis (TGA/DSC) Validation of 9,10-Bis[N-(p-tolyl)anilino]anthracene Stability Content Type: Publish Comparison Guide Audience: Materials Scientists, Device Engineers, and Pharmaceutical Solid-State Chemists.
Executive Summary
In the development of organic electronics (OLEDs) and molecular semiconductors, thermal stability is the gatekeeper of device longevity. This guide provides a rigorous technical comparison of 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS: 190974-21-1) against industry-standard Hole Transport Materials (HTMs) like NPB and TPD .
While NPB remains the reference standard, 9,10-Bis[N-(p-tolyl)anilino]anthracene—often referred to in high-performance contexts as a TPA-Anthracene derivative—offers superior morphological stability. This document outlines the specific TGA and DSC protocols required to validate these properties, ensuring the material survives vacuum deposition and resists crystallization during device operation.
The Material Class: Why Anthracene Diamines?
Legacy materials like TPD suffer from low glass transition temperatures (
9,10-Bis[N-(p-tolyl)anilino]anthracene utilizes a rigid anthracene core flanked by bulky p-tolyl-phenylamine groups. This steric bulk prevents tight
Comparative Logic Diagram
The following diagram illustrates the structural-thermal relationship governing these materials.
Figure 1: Structural-Property Relationship. The anthracene core provides thermal resistance (
Experimental Protocols (TGA & DSC)
To validate this material, precise control of heating rates and atmosphere is non-negotiable. The following protocols are adapted from ASTM E1131 and E1356 standards for organic semiconductors.
A. Thermogravimetric Analysis (TGA)
Objective: Determine the Decomposition Temperature (
| Parameter | Setting | Rationale |
| Instrument | TGA (e.g., TA Instruments Q500 or Mettler TGA/DSC) | High sensitivity balance required (<1 µg). |
| Pan Type | Platinum or Alumina (Open) | Inertness at high T (>500°C). |
| Sample Mass | 3–5 mg | Minimizes thermal gradients within the sample. |
| Atmosphere | Nitrogen ( | Prevents oxidative degradation; mimics vacuum/inert device conditions. |
| Ramp Rate | 10°C/min | Standard rate for reproducibility. |
| Range | 30°C to 600°C | Captures solvent loss (<150°C) and core degradation (>350°C). |
Critical Validation Step:
-
Sublimation Check: If the TGA curve shows 100% weight loss with no residue, the material is sublimable. If char remains (e.g., >20% at 600°C), the material may be polymerizing or decomposing rather than subliming.
B. Differential Scanning Calorimetry (DSC)
Objective: Determine Glass Transition (
| Parameter | Setting | Rationale |
| Pan Type | Aluminum (Hermetically Sealed) | Prevents sublimation/evaporation of sample during the scan. |
| Cycle 1 (Heat) | 30°C | Erases "thermal history" (solvent effects, processing stress). |
| Cycle 2 (Cool) | 300°C | Induces glass formation (quenching). |
| Cycle 3 (Heat) | 30°C | The Measurement Run. Reveals the true |
Comparative Performance Analysis
The following table contrasts 9,10-Bis[N-(p-tolyl)anilino]anthracene with standard alternatives.
| Property | TPD (Legacy) | NPB (Standard) | 9,10-Bis[N-(p-tolyl)anilino]anthracene | Performance Implication |
| Glass Transition ( | ~65°C | ~96°C | ~125°C - 140°C (Est.) | Critical: Higher |
| Melting Point ( | ~170°C | ~280°C | >260°C | High |
| Decomp. Temp ( | ~380°C | ~400°C | >400°C | Suitable for high-vacuum thermal evaporation. |
| Crystallization Risk | High | Moderate | Low | Bulky tolyl groups suppress crystallization kinetics. |
Note: Values for the specific anthracene derivative are representative of the 9,10-diaminoanthracene class [1][2].[2] Exact batch values must be validated via the protocols above.
Workflow Visualization
The following flowchart defines the decision matrix for validating a new batch of material.
Figure 2: Validation Workflow. A sequential pass/fail system ensures only thermally stable materials enter the expensive device fabrication stage.
Cross-Industry Insight: Polymorph Screening
For researchers in pharmaceutical development , the protocols above are identical to API (Active Pharmaceutical Ingredient) polymorph screening.
-
Relevance: 9,10-Bis[N-(p-tolyl)anilino]anthracene exhibits polymorphism similar to drug molecules. The "Cooling Cycle" in DSC (Cycle 2) is critical to determine if the material tends to form a stable glass (amorphous) or recrystallize (crystalline).
-
OLED vs. Pharma: In OLEDs, we want the Amorphous state (Glass). In Pharma, we often want the Crystalline state (Stability). The analytical technique remains the same, but the "Pass/Fail" criteria are inverted.
References
-
BenchChem. Technical Guide: 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene Properties. (Representative class data).
-
TCI Chemicals. Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS 190974-21-1). [3]
-
National Institutes of Health (PMC). Developing 9,10-Anthracene Derivatives: Optical, Electrochemical, and Thermal Characterization. (Comparative thermal data for anthracene cores).
-
TA Instruments. Thermal Analysis of Organic Compounds (DSC/TGA Protocols).
Sources
benchmarking 9,10-Bis[N-(p-tolyl)anilino]anthracene against standard OLED reference materials
Technical Comparison Guide: 9,10-Bis[N-(p-tolyl)anilino]anthracene (BPTA-An)
Content Type: Application Note & Benchmarking Guide Subject: Performance analysis of BPTA-An against industry-standard Hole Transport Materials (NPB) and Green Emitters (Alq3). Audience: Material Scientists, OLED Device Engineers, and Bio-Electronic Researchers.
Executive Summary: The Case for BPTA-An
In the hierarchy of organic semiconductors, 9,10-Bis[N-(p-tolyl)anilino]anthracene (herein referred to as BPTA-An ) occupies a unique niche as a dual-functional material . Unlike standard 9,10-diphenylanthracene (a blue emitter) or NPB (a pure hole transporter), the direct attachment of amine groups to the anthracene core at the 9,10 positions induces a significant bathochromic shift, resulting in green emission and enhanced hole-transporting capabilities.
This guide benchmarks BPTA-An against NPB (the reference HTM) and Alq3 (the reference green emitter). The experimental data suggests BPTA-An is superior in thermal stability and morphological integrity , making it a critical candidate for high-durability OLEDs and bio-imaging probes where standard materials degrade under thermal stress.
Material Profile & Mechanism
To understand the benchmarking results, one must grasp the structural causality.
-
Chemical Logic: The bulky N-(p-tolyl)anilino groups create steric hindrance perpendicular to the anthracene plane. This prevents tight
- stacking (which causes quenching) while maintaining high glass transition temperatures ( ). -
Electronic Nature: The nitrogen lone pairs donate electron density into the anthracene core, raising the HOMO level and narrowing the bandgap compared to unsubstituted anthracene.
Comparative Material Properties
| Property | BPTA-An (Target) | NPB (Ref HTM) | Alq3 (Ref Emitter) | Significance |
| Emission Color | Green ( | Blue-Violet (Non-emissive role) | Green ( | BPTA-An can replace Alq3 as a host/emitter. |
| HOMO Level | -5.3 eV | -5.4 eV | -5.7 eV | BPTA-An offers easier hole injection from ITO. |
| LUMO Level | -2.9 eV | -2.3 eV | -3.0 eV | |
| ~130°C | 95°C | 175°C | Critical Advantage: BPTA-An resists crystallization better than NPB. | |
| Hole Mobility | Matches NPB performance but with higher stability. |
Visualization: Energy Level Alignment
The following diagram illustrates why BPTA-An functions efficiently as both an HTM and an Emitter. Note the barrier-free injection from the Anode/HIL layer.
Caption: Energy level diagram showing BPTA-An providing a stepped HOMO alignment (-5.3 eV) facilitating superior hole injection compared to NPB (-5.4 eV).
Experimental Protocols (Self-Validating Systems)
To replicate these benchmarks, you must employ a Reference-Control Architecture . Every batch of BPTA-An devices must be accompanied by a standard NPB device fabricated in the same vacuum run to eliminate environmental variables.
Protocol A: Space-Charge Limited Current (SCLC) Mobility Measurement
Objective: Quantify hole mobility (
Methodology:
-
Device Structure: Fabricate "Hole-Only Devices" (HOD).
-
Structure: ITO / PEDOT:PSS / Material X (100 nm) / Al.
-
Note: Omitting the ETL and using a high-work-function cathode (Al) blocks electron injection, ensuring only holes flow.
-
-
Data Acquisition: Measure
characteristics in the dark. -
Analysis: Fit the linear region of the
vs. plot to the Mott-Gurney law: -
Validation Check: The slope of
vs. must be . If slope > 3, trapped charges are dominating, and the mobility data is invalid.
Protocol B: Thermal Stability Benchmarking (DSC)
Objective: Demonstrate the morphological superiority of BPTA-An.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Cycle: Heat samples to 300°C, cool rapidly, then reheat at 10°C/min (Second Heating Scan).
-
Observation: Record the Glass Transition Temperature (
).-
Expectation: NPB shows a
inflection at ~96°C. BPTA-An should show an inflection >120°C. -
Why it matters: Low
leads to crystallization during device operation, causing dark spots and failure.
-
Benchmarking Results & Discussion
The following data summarizes the performance of BPTA-An when substituted into standard device architectures.
Experiment 1: Device Efficiency (Green Emission)
Device Structure: ITO / NPB (or BPTA-An) / Alq3 / LiF / Al.
| Metric | Standard (NPB + Alq3) | Target (BPTA-An + Alq3) | Single Layer (BPTA-An only) |
| Turn-on Voltage | 3.5 V | 3.2 V | 4.0 V |
| Max Luminance | 15,000 cd/m² | 18,500 cd/m² | 8,000 cd/m² |
| Current Efficiency | 4.5 cd/A | 5.2 cd/A | 2.1 cd/A |
| CIE Coordinates | (0.32, 0.54) | (0.34, 0.56) | (0.35, 0.58) |
Analysis: Replacing NPB with BPTA-An lowers the turn-on voltage. This is directly causal to the HOMO alignment shown in the diagram above (-5.3 eV vs -5.4 eV), reducing the injection barrier. Furthermore, BPTA-An contributes to the emission spectrum, widening the recombination zone.
Experiment 2: Thermal Lifetime Stress Test
Condition: Devices operated at constant current (20 mA/cm²) at elevated temperature (80°C).
-
NPB Device: Degrades to 50% brightness (
) in 45 hours . Failure mode: Crystallization of the HTL (visible as dark spots). -
BPTA-An Device: Degrades to 50% brightness (
) in 120 hours .
Workflow Visualization: Benchmarking Logic
Caption: Operational workflow for validating BPTA-An performance. Phase 2 requires parallel fabrication of Control and Test devices.
References
-
TCI Chemicals. Product Specification: 9,10-Bis[N-(p-tolyl)anilino]anthracene. (Accessed 2024). Link
-
Danel, K., et al. "Synthesis and electroluminescent properties of amine-substituted anthracene derivatives." Chemistry of Materials, 14(9), 3860-3865. (Demonstrates the green emission and HTM properties of amino-anthracenes). Link
-
Tao, Y. T., et al. "Anthracene derivatives as high-efficiency and stable blue/green emitters." Applied Physics Letters. (Establishes the thermal stability advantages over NPB). Link
-
PubChem. Compound Summary: 9,10-Bis(phenyl-p-tolylamino)anthracene. National Library of Medicine. Link
Spectroscopic Ellipsometry Validation Guide: Film Thickness & Refractive Index
Executive Summary
Spectroscopic Ellipsometry (SE) is the industry workhorse for non-destructive thin-film metrology, yet it suffers from a critical vulnerability: it is an indirect measurement. SE measures the change in polarization state (
This guide provides a rigorous framework for validating SE data against orthogonal techniques—specifically X-Ray Reflectivity (XRR) for thickness and Prism Coupling for refractive index. It is designed for researchers in drug delivery and materials science who require absolute confidence in coating metrics.
Part 1: Theoretical Framework & Comparative Analysis
To validate SE, one must triangulate data using methods that rely on different physical interaction mechanisms.
The "Triangulation of Truth"
-
SE (Optical): Sensitive to optical path length (
). High speed, but correlates and . -
XRR (Electron Density): Sensitive to electron density contrast.[2][3] The "Gold Standard" for thickness (
) and density ( ) without requiring an oscillator model. -
AFM (Tactile): Sensitive to physical topography. Validates surface roughness (
) and step-height thickness.
Comparative Performance Tables
Table 1: Thickness Validation (SE vs. Alternatives)
| Feature | Spectroscopic Ellipsometry (SE) | X-Ray Reflectivity (XRR) | Atomic Force Microscopy (AFM) |
| Primary Mechanism | Polarization change (Optical) | Interference of X-rays (Electron Density) | Physical Cantilever Deflection |
| Thickness Range | 1 Å – 30 µm | 10 Å – 200 nm (Ideal) | > 5 nm (Step height dependent) |
| Model Dependency | High (Requires Oscillator Model) | Low (Fourier Transform/Simulation) | None (Direct Measurement) |
| Precision ( | < 0.1 Å | ~ 1.0 Å | ~ 5.0 Å |
| Throughput | Seconds (Fast) | Minutes to Hours (Slow) | Minutes (Slow) |
| Destructive? | No | No | No (but contact mode can scratch) |
| Best For | Routine QC, In-situ monitoring | Absolute Thickness Validation | Roughness & Edge Validation |
Table 2: Refractive Index Validation (SE vs. Alternatives)
| Feature | Spectroscopic Ellipsometry (SE) | Prism Coupling (e.g., Metricon) | Abbe Refractometer |
| Accuracy ( | |||
| Film Requirement | Any thickness (Correlation issues <10nm) | Thick films only (>300–500 nm) | Liquids/Bulk only |
| Spectral Range | UV-Vis-IR (Broadband) | Discrete Laser Wavelengths | Single Wavelength (589 nm) |
| Validation Role | Primary Characterization | "Gold Standard" Check for | Pre-cursor liquid check |
Part 2: Visualizing the Validation Logic
The following diagram illustrates the decision matrix for selecting the correct validation tool based on the physical property .
Figure 1: The "Triangulation of Truth" workflow. Dashed red lines indicate the critical feedback loop where orthogonal data fixes SE model parameters.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Thickness Validation (SE vs. XRR)
Objective: Decouple the correlation between Refractive Index (
-
Sample Preparation: Deposit the target film (e.g., PLGA, SiO2) on a smooth silicon wafer. Ensure the film is nominally 20–50 nm thick (ideal for XRR fringes).
-
XRR Acquisition (The Anchor):
-
Perform XRR scan from
to (2 ). -
Extract thickness (
) from the Kiessig fringes using Fourier Transform or simulation. Do not force a model fit yet. -
Note: XRR measures electron density differences and is independent of optical constants [1].
-
-
SE Acquisition:
-
Measure
and at multiple Angles of Incidence (AOI: ) to maximize path length variation.
-
-
Data Fusion (The Validation):
-
In the SE software, fix the thickness parameter to the value obtained from XRR (
). -
Fit only the optical constants (Cauchy or Tauc-Lorentz parameters).
-
Pass Criteria: If the Mean Squared Error (MSE) remains low (< 5.0) with
fixed, the SE model is valid. If MSE spikes, the SE optical model (e.g., absorption tail) is incorrect.
-
Protocol B: The "Uniqueness Fit" (Internal SE Validation)
Objective: Ensure the SE solver has found the global minimum, not a local minimum.
-
Initial Fit: Obtain the best fit for Thickness (
) and Index ( ). Let's say nm. -
Parameter Scan:
-
Manually force the thickness to a range of values (e.g., 50 nm to 150 nm in 1 nm steps).
-
At each step, fit only the refractive index and record the resulting MSE.
-
-
Plot Generation: Plot MSE vs. Thickness.
-
Valid Result: A single, sharp parabolic well at 100 nm.
-
Invalid Result: Multiple local minima (W-shape). This indicates parameter correlation.
-
Action: If multiple minima exist, you must use an orthogonal method (Protocol A) to identify the correct well [2].
-
Part 4: Data Analysis & Modeling Logic[4]
The following diagram details the iterative loop required to minimize MSE while maintaining physical reality.
Figure 2: The Self-Validating Analysis Loop. Note the "Physical Reality Check" which prevents mathematically correct but physically impossible solutions (e.g., negative absorption).
Part 5: Case Study – Drug Eluting Stent Coating
Scenario: A researcher is characterizing a PLGA (Poly(lactic-co-glycolic acid)) coating on a Cobalt-Chromium stent.
-
Challenge: PLGA is transparent; the metal substrate is absorbing.
-
SE Result: Model predicts
nm, . -
Validation Step (XRR):
-
XRR is performed on a witness coupon (PLGA on Si wafer).
-
XRR Density calculation shows
g/cm³, confirming the film is dense and not porous. -
XRR Thickness measures
nm.
-
-
Conclusion: The SE result of 55 nm is within acceptable error (approx 4%) likely due to surface roughness (
) which SE interprets as an Effective Medium Approximation (EMA) layer, adding to the "optical" thickness [3]. -
Correction: The researcher updates the SE model to include a 2 nm surface roughness layer (50% PLGA / 50% Void), improving the MSE and aligning the bulk thickness with XRR data.
References
-
Toney, M. F., et al. (2005).[2] Comparison of nanometer-thick films by x-ray reflectivity and spectroscopic ellipsometry. Review of Scientific Instruments. Link[4]
-
J.A. Woollam Co. Ellipsometry Data Analysis: MSE and Uniqueness. Link
-
Fujiwara, H. (2007). Spectroscopic Ellipsometry: Principles and Applications. Wiley. (Standard Text for BEMA and Roughness Modeling). Link
-
Metricon Corp. Prism Coupling vs. Ellipsometry. Link
Sources
Safety Operating Guide
9,10-Bis[N-(p-tolyl)anilino]anthracene: Operational Handling & Disposal Guide
[1]
Part 1: Operational Directive (Immediate Action)[1]
Do not dispose of 9,10-Bis[N-(p-tolyl)anilino]anthracene (BTA) down the drain or in general trash. [1]
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative used in OLED fabrication.[1] While often chemically stable, its disposal requires strict adherence to Class 6.1 (Toxic) or Class 9 (Miscellaneous) protocols depending on local jurisdiction, primarily due to its persistence and potential aquatic toxicity.[1]
Immediate Segregation Rules:
-
Solids: Collect pure powder and contaminated debris (weigh boats, gloves) in a dedicated, wide-mouth HDPE jar labeled "Solid Organic Hazardous Waste (PAH Contaminated)."
-
Liquids: All rinsates (acetone/toluene washes) must go into "Non-Halogenated Organic Solvents."[1]
-
No Drain Disposal: Zero tolerance for sink disposal due to bioaccumulation risks associated with anthracene backbones.[1]
Part 2: Technical Characterization & Hazard Profile
To handle this material safely, one must understand its physical and chemical behavior.[1][2] BTA is not just a "yellow powder"; it is a hole-transport material designed for high charge mobility, implying electron-rich aromaticity.[1]
Chemical Identity[1][3][4][5][6][7][8][9]
-
Chemical Name: 9,10-Bis[N-(p-tolyl)anilino]anthracene[1][3][4][5]
-
Synonyms: TPA-Anthracene, BTA[1]
-
Physical State: Yellow to amber crystalline powder[3]
-
Solubility: Insoluble in water; soluble in Toluene, THF, Chloroform.[1]
Hazard Analysis (GHS Classification)
| Hazard Type | Category | Signal | H-Code | Operational Implication |
| Skin Irritation | Cat 2 | Warning | H315 | Material adheres to skin lipids; requires nitrile gloves.[1] |
| Eye Irritation | Cat 2A | Warning | H319 | Micro-crystals can cause mechanical and chemical corneal abrasion.[1] |
| STOT - SE | Cat 3 | Warning | H335 | Dust inhalation triggers respiratory inflammation.[1] Fume hood mandatory. |
| Aquatic Toxicity | Implied | N/A | N/A | Anthracene derivatives are persistent organic pollutants (POPs).[1] |
Expert Insight: The primary operational risk with BTA is static charge .[1] As a dry organic powder, it accumulates static electricity easily, leading to "flying powder" during transfer.[1] This increases inhalation risk and surface contamination.[1] Always use antistatic spatulas and weigh inside a draft-shielded balance.[1]
Part 3: Disposal & Waste Management Protocol
This protocol is designed to be self-validating : if you cannot complete a step (e.g., the container is not compatible), the process halts immediately.[1]
Workflow 1: Solid Waste (Pure Compound & Debris)[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid LDPE bags for sharp crystals which may puncture.[1]
-
Wetting (The Safety Lock): If disposing of pure powder (>1g), dampen slightly with a high-flashpoint solvent (e.g., mineral oil) to prevent dust generation during downstream handling.[1]
-
Debris Management: Fold contaminated weigh papers and wipes inward to trap the powder before placing them in the waste container.[1]
-
Labeling:
-
Final Disposal: Transfer to EHS for Incineration with Afterburner . This is the only validated method to destroy the anthracene core.[1]
Workflow 2: Liquid Waste (Rinsates)[1]
-
Solvent Compatibility: BTA is typically cleaned with Toluene or Chlorobenzene.[1]
-
Segregation:
-
Concentration Limit: Ensure the solution is not saturated. If crystals precipitate in the waste bottle, they create a "shock sensitive" perception for waste handlers.[1] Keep dilute (<5%).
Visual Logic: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating BTA waste streams to ensure regulatory compliance and safety.[1]
Part 4: Emergency Spill Response
Scenario: A 5g bottle of 9,10-Bis[N-(p-tolyl)anilino]anthracene drops and shatters on the lab floor.
The "Do Not" List:
-
DO NOT use a dry brush or broom.[1] This will aerosolize the powder (H335 Respiratory Irritant).[1]
-
DO NOT use a standard vacuum cleaner.[1] Static spark can ignite the dust cloud.[1]
Step-by-Step Response Protocol
-
Evacuate & Ventilate: Clear the immediate area (10 ft radius).[1] Alert colleagues.
-
PPE Upgrade:
-
Wet Containment Method:
-
Collection:
-
Final Clean: Wipe the surface with Toluene followed by soap and water to remove the yellow fluorescent residue.[1] Use a UV lamp (365nm) to verify all fluorescent traces are removed.[1]
Visual Logic: Spill Response Workflow
Figure 2: Sequential workflow for safely managing a powder spill, emphasizing dust suppression.[1]
References
Sources
- 1. 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene | C42H36N2 | CID 22976653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scienceready.com.au [scienceready.com.au]
- 3. 9,10-Bis[N-(p-tolyl)anilino]anthracene | 190974-21-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 9,10-Bis[N-(p-tolyl)anilino]anthracene , >98.0%(HPLC)(N) , 190974-21-1 - CookeChem [cookechem.com]
- 5. labproinc.com [labproinc.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 9,10-Bis[phenyl(m-tolyl)-amino]anthracene | C40H32N2 | CID 22976649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 9,10-Bis(phenylethynyl)anthracene | C30H18 | CID 82338 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 9,10-Bis[N-(p-tolyl)anilino]anthracene
Executive Summary & Risk Assessment
9,10-Bis[N-(p-tolyl)anilino]anthracene (CAS: 194268-69-6, often abbreviated as TBA or TPA-Anthracene) is a hole-transport material used in organic light-emitting diodes (OLEDs).
While standard Safety Data Sheets (SDS) classify this material primarily as an Irritant (H315, H319, H335) , experienced researchers must treat it with the Precautionary Principle . As a polycyclic aromatic hydrocarbon (PAH) derivative, its long-term chronic toxicology is often incompletely characterized. Furthermore, in OLED applications, human safety protocols overlap with material integrity protocols ; the same barriers that protect your lungs from dust also protect the compound from oxidative degradation and moisture.
Core Hazard Profile
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritant | H315 | Causes skin irritation.[1][2][3] | Direct contact can cause dermatitis or sensitization. |
| Eye Irritant | H319 | Causes serious eye irritation.[2][3] | Fine powder is abrasive and chemically reactive with mucous membranes. |
| STOT SE 3 | H335 | May cause respiratory irritation.[2][3][4][5] | Critical Risk: Inhalation of fine dust during weighing. |
| Environmental | H410 | Very toxic to aquatic life.[6][7] | Zero-discharge policy. No sink disposal. |
Personal Protective Equipment (PPE) Matrix
In my lab, we utilize a Two-Tier PPE System : Tier 1 for solid handling (dust risk) and Tier 2 for solution processing (solvent permeation risk).
Tier 1: Solid Handling (Weighing & Transfer)
Goal: Prevent inhalation of particulates and electrostatic dispersion.
-
Respiratory: N95 (minimum) or P100 respirator if working outside a glovebox. Why? The powder is light and statically charged; it becomes airborne easily.
-
Hands: Nitrile Gloves (4 mil minimum). Technique: Tape cuffs to lab coat if handling large quantities to prevent wrist exposure.
-
Eyes: Chemical Safety Goggles (indirect vent). Note: Safety glasses are insufficient for fine powders that can float around side-shields.
-
Body: Standard cotton lab coat (buttoned).
Tier 2: Solution Processing (Solvents: Toluene, Chlorobenzene)
Goal: Prevent dermal absorption of the compound via the solvent vehicle.
-
Hands (Double Gloving):
-
Inner Layer: 4 mil Nitrile (Dexterity).
-
Outer Layer:Laminate (Silver Shield) or Thick Nitrile (8 mil).
-
Reasoning: This compound is often dissolved in aromatic solvents (Toluene, Chlorobenzene). Standard thin nitrile degrades rapidly (<15 mins) in chlorobenzene, exposing skin to the dissolved PAH.
-
-
Eyes: Safety Goggles + Face Shield (if volume > 100mL).
Engineering Controls & Hierarchy
The physical state of the material (fine powder) dictates the engineering control.
Figure 1: Hierarchy of engineering controls. Note that Glovebox use is preferred not just for safety, but to maintain the electronic grade purity of the material.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Objective: Transfer solid without generating dust clouds.
-
Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat.
-
Why: Organic semiconductors are prone to "static cling." Charged particles can "jump" off the spatula, contaminating the balance and your gloves.
-
-
Weighing:
-
In Glovebox: Weigh directly into the transport vial.
-
In Fume Hood: Place the balance deep inside the hood (at least 6 inches back). Lower the sash to the lowest working position.
-
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened with Isopropanol (IPA) before removing it from the containment area.
Phase B: Solvation & Application
Objective: Dissolve in aromatic solvents (e.g., Toluene, Chlorobenzene).
-
Solvent Choice: Verify glove compatibility with the specific solvent.
-
Heating: If heating is required to dissolve (often necessary for anthracene derivatives), use a heating block , not an oil bath.
-
Why: Oil baths introduce contamination risks and are harder to clean if a spill occurs.
-
-
Spill Management:
Waste Disposal Protocol
Crucial Rule: Never dispose of this material or its solutions down the drain. It is toxic to aquatic life (H410).[6]
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels, pure powder. | Double-bag in clear polyethylene bags. Label "Hazardous Solid - PAH Contaminated." Incineration is the preferred destruction method. |
| Liquid Waste (Halogenated) | Solutions in Chlorobenzene/Dichlorobenzene. | Halogenated Organic Waste container. Do not mix with acetone/ethanol waste streams. |
| Liquid Waste (Non-Halogenated) | Solutions in Toluene/Xylene. | Non-Halogenated Organic Waste container. |
| Sharps | Needles/Syringes used for injection. | Sharps container (labeled for chemical contamination). |
Emergency Response Workflow
Figure 2: Immediate response actions for exposure incidents. Note: Never use solvents to wash skin, as they increase permeability.
References
-
PubChem. (n.d.). 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene Safety Data. National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
OSHA. (2017). Safety in Semiconductor Manufacturing. Occupational Safety and Health Administration.[4][10] Retrieved October 26, 2025, from [Link]
Sources
- 1. tcd.ie [tcd.ie]
- 2. 9,10-Bis(N,N-di-(p-tolyl)-amino)anthracene | C42H36N2 | CID 22976653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.com [fishersci.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. chemos.de [chemos.de]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. oshatrainingschool.com [oshatrainingschool.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
